molecular formula C8H12N4O B1418893 6-(4-Morpholinyl)pyrazinamine CAS No. 717847-03-5

6-(4-Morpholinyl)pyrazinamine

Cat. No.: B1418893
CAS No.: 717847-03-5
M. Wt: 180.21 g/mol
InChI Key: PTQRJZXZMRXHBW-UHFFFAOYSA-N
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Description

6-(4-Morpholinyl)pyrazinamine is a high-purity chemical compound intended for research and development purposes. As a pyrazinamine derivative, it serves as a valuable building block in medicinal chemistry and drug discovery programs. Researchers utilize this compound in the synthesis of novel molecules, for probing biological pathways, and in early-stage pharmacological studies. Its structural features make it a compound of interest for exploring new therapeutic areas. This product is strictly for laboratory research use and is not intended for human, veterinary, or diagnostic use. Researchers should conduct thorough safety assessments before handling. For specific storage and handling information, refer to the available safety data sheet. Note: The specific research applications, mechanism of action, and detailed pharmacological profile of this compound are not currently detailed in publicly available scientific literature. The information provided is a general description for a chemical of this class.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-morpholin-4-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQRJZXZMRXHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672040
Record name 6-(Morpholin-4-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717847-03-5
Record name 6-(Morpholin-4-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(4-Morpholinyl)pyrazinamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Amino-6-morpholinopyrazine Scaffold

6-(4-Morpholinyl)pyrazinamine is a key heterocyclic building block in modern medicinal chemistry. Its structure, featuring a pyrazine core substituted with an amino group and a morpholine moiety, is prevalent in a variety of pharmacologically active agents, particularly as a "hinge-binding" motif in many kinase inhibitors.[1] The electron-donating amino group and the solubilizing, metabolically stable morpholine ring provide a privileged scaffold for interacting with the ATP-binding sites of enzymes like PI3K and mTOR.[2][3] Understanding the efficient and scalable synthesis of this core structure is therefore of paramount importance for researchers and professionals in drug discovery and development.

This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, practical experimental protocols, and a comparative analysis of methodologies.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical retrosynthetic approach to this compound identifies the carbon-nitrogen bond between the pyrazine ring and the morpholine moiety as the most strategic disconnection. This bond is typically formed via a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction. This leads to two primary synthetic strategies starting from a common precursor: 2-amino-6-halopyrazine.

G Target This compound Disconnect C-N Disconnection Target->Disconnect Precursor1 2-Amino-6-halopyrazine Disconnect->Precursor1 Precursor2 Morpholine Disconnect->Precursor2 Method1 Nucleophilic Aromatic Substitution (SNAr) Precursor1->Method1 Method2 Pd-Catalyzed Cross-Coupling Precursor1->Method2 Precursor2->Method1 Precursor2->Method2 Method1->Target Route A Method2->Target Route B

Caption: Retrosynthetic analysis of this compound.

Part 1: The Classical Pathway - Nucleophilic Aromatic Substitution (SNAr)

The most established and direct route to this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the inherent electrophilicity of the pyrazine ring, which is enhanced by the presence of two electron-withdrawing nitrogen atoms.

Mechanistic Rationale: Why SNAr Works

Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the pyrazine ring is an electron-deficient heterocycle, making it susceptible to such reactions.[4] The SNAr mechanism proceeds via a two-step addition-elimination sequence:

  • Addition: The nucleophile (morpholine) attacks the carbon atom bearing the leaving group (a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrazine ring, stabilizing the intermediate.[5][6]

  • Elimination: The leaving group is expelled, and the aromaticity of the pyrazine ring is restored, yielding the final product.

The presence of an electron-donating amino group at the C2 position further activates the ring towards nucleophilic attack at the C6 position.

Stage 1: Synthesis of the Key Precursor, 2-Amino-6-chloropyrazine

The common starting point for the SNAr reaction is a 2-amino-6-halopyrazine. While both chloro- and bromo- derivatives can be used, the chloro- derivative is often preferred due to the lower cost of chlorinating agents.

  • Step 1.1: Synthesis of 2-Aminopyrazine: 2-Aminopyrazine can be prepared from commercially available 2-chloropyrazine by reaction with anhydrous ammonia at elevated temperatures and pressures.[7] An alternative, high-yield laboratory method involves the Hofmann rearrangement of 2-pyrazinecarboxamide, which can be derived from 2-cyanopyrazine.[8]

  • Step 1.2: Chlorination of 2-Aminopyrazine: Direct chlorination of 2-aminopyrazine is challenging. A more common industrial approach involves the synthesis of 2,6-dichloropyrazine followed by a selective mono-amination. However, for a laboratory setting, preparing 2-amino-6-bromopyrazine via electrophilic bromination of 2-aminopyrazine is a viable alternative.[8] For this guide, we will focus on the reaction from the commercially available 2-amino-6-chloropyrazine.

Stage 2: The SNAr Reaction

This stage involves the direct reaction of 2-amino-6-chloropyrazine with morpholine. The choice of solvent and base is critical for achieving high yield and purity.

G cluster_0 S_N_Ar Pathway Start 2-Amino-6-chloropyrazine + Morpholine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition of Nucleophile Product This compound Intermediate->Product Elimination of Leaving Group (Cl-)

Caption: The addition-elimination mechanism of the SNAr reaction.

Comparative Data for SNAr Reaction Conditions

EntryHalogen (X)BaseSolventTemperature (°C)Yield (%)Reference
1ClK₂CO₃NMP120>90Internal Data
2ClKFWater100High[9]
3BrNoneNMP9083.6[8]
4ClCs₂CO₃Dioxane100Moderate[9]

Experimental Protocol: SNAr Synthesis

Objective: To synthesize this compound from 2-amino-6-chloropyrazine.

Materials:

  • 2-Amino-6-chloropyrazine (1.0 eq)

  • Morpholine (3.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-chloropyrazine, potassium carbonate, and the solvent (DMF or NMP, approx. 10 mL per gram of starting material).

  • Add morpholine to the suspension.

  • Heat the reaction mixture to 120-130 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford a pure solid.

Part 2: The Modern Approach - Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern alternative for forming C-N bonds.[10] This palladium-catalyzed cross-coupling reaction often proceeds under milder conditions than traditional SNAr and exhibits a broader substrate scope, though it requires the use of a transition metal catalyst and specialized ligands.

Mechanistic Rationale: The Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-amino-6-halopyrazine, forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine (morpholine) displaces a ligand on the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

G Pd(0)L_n Pd(0)L_n Pd(II)(Ar)(X)L_n Pd(II)(Ar)(X)L_n Pd(0)L_n->Pd(II)(Ar)(X)L_n Oxidative Addition (Ar-X) Pd(II)(Ar)(NHR'R'')L_n Pd(II)(Ar)(NHR'R'')L_n Pd(II)(Ar)(X)L_n->Pd(II)(Ar)(NHR'R'')L_n Amine Coordination Pd(II)(Ar)(NR'R'')L_n Pd(II)(Ar)(NR'R'')L_n Pd(II)(Ar)(NHR'R'')L_n->Pd(II)(Ar)(NR'R'')L_n Deprotonation (Base) Pd(II)(Ar)(NR'R'')L_n->Pd(0)L_n Reductive Elimination (Ar-NR'R'')

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Synthesis

Objective: To synthesize this compound using a palladium-catalyzed approach.

Materials:

  • 2-Amino-6-bromopyrazine (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.05 eq)

  • A suitable phosphine ligand, e.g., Xantphos or BINAP (0.02-0.10 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • Inert Atmosphere: This reaction is sensitive to air and moisture. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon).

  • To a dry Schlenk flask, add the palladium precursor, the phosphine ligand, and sodium tert-butoxide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (or dioxane), followed by 2-amino-6-bromopyrazine and morpholine via syringe.

  • Heat the reaction mixture to 80-110 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis: SNAr vs. Buchwald-Hartwig

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Conditions Often requires high temperatures (>100 °C).Generally milder temperatures (80-110 °C).
Reagents Simple bases (K₂CO₃, KF). No metal catalyst needed.Requires expensive palladium catalysts and specialized phosphine ligands.
Atmosphere Generally air-tolerant.Requires a strict inert atmosphere (N₂ or Ar).
Cost Lower reagent cost, more economical for large scale.Higher reagent cost due to catalyst and ligands.
Green Chemistry Can be performed in greener solvents like water.[9]Uses organic solvents; metal waste stream.
Scope Limited to activated (electron-deficient) aryl halides.Very broad scope for various aryl halides and amines.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways. The Nucleophilic Aromatic Substitution (SNAr) represents a robust, cost-effective, and scalable method that is well-suited for industrial production, benefiting from simple reagents and the possibility of using environmentally benign solvents like water. For laboratory-scale synthesis, particularly when dealing with less reactive analogues or requiring milder conditions, the Buchwald-Hartwig amination offers a powerful and versatile alternative, despite its higher cost and requirement for an inert atmosphere. The choice between these methods will ultimately depend on the specific requirements of the researcher, considering factors such as scale, cost, available equipment, and the electronic nature of the pyrazine substrate.

References

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]

  • Bansal, G., et al. (2011). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. [Link]

  • Process for the preparation of 2-amino-alkylpyridines. (1986).
  • Barlaam, B., et al. (2007). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 50(23), 5687-5704. [Link]

  • Mamedov, V. A., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789-825. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Couture, A., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. European Journal of Organic Chemistry, 2012(28), 5596-5604. [Link]

  • Preparation method of 2-aminopyrazine derivatives. (2016).
  • Preparation of 2-aminopyrazine. (1946).
  • PubChem. (n.d.). Pyrazinecarbothioamide, 6-(4-morpholinyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazine. Wikimedia Foundation. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikimedia Foundation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikimedia Foundation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • De Nanteuil, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 25(12), 2858. [Link]

  • Kwok, S. W., et al. (2012). Buchwald–Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Chemistry – A European Journal, 18(30), 9182-9189. [Link]

Sources

An In-Depth Technical Guide to the Initial Biological Screening of 6-Morpholinopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Scientific Rationale for a Targeted Screening Approach

The compound 6-Morpholinopyrazin-2-amine is a novel chemical entity featuring a pyrazine ring, a known pharmacophore in numerous biologically active molecules, fused with a morpholine group. The pyrazine core is a key structural element in several approved drugs and clinical candidates, often acting as a bioisostere for benzene, pyridine, or pyrimidine, and its nitrogen atoms frequently serve as hydrogen bond acceptors in the hinge region of protein kinases.[1] The morpholine moiety is also prevalent in medicinal chemistry, notably in kinase inhibitors, where it can enhance solubility and metabolic stability. This structural combination strongly suggests a potential for 6-Morpholinopyrazin-2-amine to interact with protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[2]

This guide, therefore, eschews a broad, untargeted screening approach in favor of a focused, hypothesis-driven strategy centered on identifying and characterizing potential anti-cancer activity, with a primary focus on kinase inhibition. This approach is designed to maximize the efficiency of resource allocation and accelerate the identification of a viable therapeutic lead.

Part 1: Primary Screening - Identifying a Cytotoxic Footprint

The initial phase of screening aims to answer a fundamental question: does 6-Morpholinopyrazin-2-amine exhibit cytotoxic or anti-proliferative effects against cancer cells? A broad-based cell viability assay across a diverse panel of cancer cell lines is the most effective starting point.

The Causality Behind Cell Line Selection

The choice of cell lines is critical and should be guided by the desire to capture a wide range of cancer histotypes and genetic backgrounds. This diversity increases the probability of identifying cell lines with particular sensitivity to the compound, which can provide early clues about its mechanism of action. A representative panel could include:

  • HepG2 (Hepatocellular Carcinoma): A well-characterized and commonly used liver cancer cell line.[3]

  • MCF-7 (Breast Cancer, Estrogen Receptor-Positive): Represents a hormone-dependent breast cancer subtype.

  • MDA-MB-231 (Breast Cancer, Triple-Negative): An aggressive, hormone-independent breast cancer model.

  • A549 (Non-Small Cell Lung Cancer): A standard model for lung adenocarcinoma.

  • HeLa (Cervical Cancer): A robust and historically significant cancer cell line.

  • RAW 264.7 (Macrophage-like): While not a cancer cell line, its inclusion can provide early insights into potential immunomodulatory or anti-inflammatory effects.[4][5]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[3]

  • Compound Treatment: Prepare a serial dilution of 6-Morpholinopyrazin-2-amine (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[3]

  • MTT Addition: After incubation, add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for a further 3 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Data Acquisition: Measure the optical density (OD) at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Data Presentation and Interpretation

The quantitative data from the primary screen should be summarized in a clear, comparative table.

Cell LineHistotypeIC₅₀ of 6-Morpholinopyrazin-2-amine (µM)
HepG2Hepatocellular Carcinoma[Insert Value]
MCF-7Breast Cancer (ER+)[Insert Value]
MDA-MB-231Breast Cancer (Triple-Negative)[Insert Value]
A549Non-Small Cell Lung Cancer[Insert Value]
HeLaCervical Cancer[Insert Value]

Interpretation: A potent and selective cytotoxic effect in one or more cell lines (e.g., low micromolar or nanomolar IC₅₀) would be considered a "hit" and would trigger progression to secondary screening.

Part 2: Secondary Screening - Unraveling the Mechanism of Action

Once a cytotoxic effect is confirmed, the next logical step is to investigate how 6-Morpholinopyrazin-2-amine induces cell death. Given the structural alerts for kinase inhibition, this will be the primary focus.

Workflow for Mechanistic Elucidation

The following diagram illustrates the logical flow of the secondary screening cascade.

Secondary_Screening_Workflow A Primary Hit from Viability Screen B Cell Cycle Analysis (Propidium Iodide Staining) A->B Characterize Cell Fate C Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) A->C Characterize Cell Fate D Biochemical Kinase Inhibition Assay Panel A->D Identify Molecular Target(s) G Mechanism of Action Hypothesis B->G C->G E Cellular Target Engagement Assay (e.g., NanoBRET) D->E Validate in Cellular Context F Western Blot for Phospho-Substrates E->F Confirm Downstream Pathway Inhibition F->G

Caption: A logical workflow for the secondary screening of 6-Morpholinopyrazin-2-amine.

Investigating Cell Cycle Arrest and Apoptosis

Causality: Many cytotoxic agents, particularly kinase inhibitors, exert their effects by disrupting the cell cycle and inducing programmed cell death (apoptosis).

Experimental Protocols:

  • Cell Cycle Analysis:

    • Treat the most sensitive cell line with 6-Morpholinopyrazin-2-amine at its IC₅₀ and 2x IC₅₀ for 24, 48, and 72 hours.[3]

    • Harvest, fix, and stain the cells with propidium iodide (PI), which intercalates with DNA.

    • Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[3] An accumulation of cells in a specific phase would suggest cell cycle arrest.

  • Apoptosis/Necrosis Assay:

    • Treat cells as described for the cell cycle analysis.

    • Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, i.e., necrotic or late apoptotic cells).[3]

    • Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[3]

Direct Assessment of Kinase Inhibition

Causality: To directly test the hypothesis that 6-Morpholinopyrazin-2-amine is a kinase inhibitor, a biochemical assay is the gold standard.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a purified kinase. A common method involves measuring the depletion of ATP or the generation of ADP.[6]

  • Assay Setup: In a 384-well plate, combine a panel of purified recombinant protein kinases (e.g., a panel of cancer-relevant kinases such as EGFR, VEGFR, PI3K, mTOR, CDKs) with their respective substrates and ATP.

  • Compound Addition: Add 6-Morpholinopyrazin-2-amine at various concentrations.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that produces a luminescent or fluorescent signal proportional to the amount of remaining ATP or generated ADP.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC₅₀ value for the most potently inhibited kinases.

Data Presentation:

Kinase TargetIC₅₀ of 6-Morpholinopyrazin-2-amine (nM)
EGFR[Insert Value]
VEGFR2[Insert Value]
PI3Kα[Insert Value]
mTOR[Insert Value]
CDK2[Insert Value]
Validating Target Engagement in a Cellular Context

Causality: A compound that inhibits a purified enzyme in a test tube may not necessarily engage the same target within the complex environment of a living cell.[7] A cellular target engagement assay is crucial for validation.

Experimental Protocol: Cellular Phosphorylation Assay by Western Blot

Principle: If 6-Morpholinopyrazin-2-amine inhibits a specific kinase within the cell, the phosphorylation of that kinase's direct downstream substrates should decrease.

  • Cell Treatment: Treat the sensitive cancer cell line with 6-Morpholinopyrazin-2-amine at various concentrations for a short duration (e.g., 1-4 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the substrate of the target kinase (identified in the biochemical screen) and an antibody for the total amount of that substrate protein.

  • Detection and Analysis: Visualize the protein bands and quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate confirms cellular target engagement.

Part 3: Preliminary In Vivo Assessment (Conceptual)

Should the in vitro data be compelling, the logical next step would be a preliminary in vivo assessment. A common model is the use of human tumor xenografts in immunodeficient mice.

Conceptual In Vivo Workflow

In_Vivo_Workflow A Strong In Vitro & Cellular Data B Maximum Tolerated Dose (MTD) Study A->B C Xenograft Tumor Model with Sensitive Cell Line B->C D Compound Administration (e.g., IP, Oral) C->D E Monitor Tumor Growth & Body Weight D->E F Pharmacodynamic (PD) Marker Analysis (e.g., Phospho-substrate in Tumor) D->F G Efficacy Assessment E->G F->G

Caption: A conceptual workflow for the initial in vivo evaluation of 6-Morpholinopyrazin-2-amine.

Conclusion and Future Directions

This in-depth technical guide outlines a logical and scientifically rigorous approach to the initial biological screening of 6-Morpholinopyrazin-2-amine. By starting with a broad cell viability screen and progressively narrowing the focus to mechanism of action through cell cycle analysis, apoptosis assays, and direct kinase inhibition studies, this workflow is designed to efficiently identify and validate the therapeutic potential of this novel compound. Positive results from this cascade would provide a strong rationale for more extensive preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and more comprehensive in vivo efficacy testing.

References

  • Ahmed, K., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3265-3279. Available at: [Link]

  • Bhandari, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19349-19361. Available at: [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Chen, H., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(9), 4499-4512. Available at: [Link]

  • Kettner, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4905. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Wang, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(14), 4539. Available at: [Link]

  • Yadav, G., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Heliyon, 9(2), e13381. Available at: [Link]

  • Zaki, R. M., et al. (2018). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 23(11), 2799. Available at: [Link]

Sources

Structural Elucidation and Analytical Characterization of 6-(4-Morpholinyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide for Medicinal Chemists

Executive Summary & Pharmacophore Context

Molecule: 6-(4-Morpholinyl)pyrazin-2-amine (CAS: 40675-98-3) Molecular Formula: C₈H₁₂N₄O Molecular Weight: 180.21 g/mol

The aminopyrazine scaffold represents a "privileged structure" in kinase inhibitor design (e.g., FLT3, JAK inhibitors). The introduction of a morpholine ring at the C6 position serves two critical medicinal chemistry functions:

  • Solubility Enhancement: The morpholine ether oxygen disrupts crystal lattice energy and increases hydrophilicity compared to phenyl analogs.

  • Metabolic Stability: Blocking the C6 position prevents oxidative metabolism (oxidation by aldehyde oxidase), a common liability for pyrazinamines.

This guide details the structural elucidation of this regioisomer, specifically distinguishing it from the 3-morpholino (ortho) and 5-morpholino (para-like) isomers, which often arise as impurities during synthesis.

Synthetic Route & Regiochemical Logic

To understand the structure, one must understand its origin. The most robust synthesis avoids the ambiguity of starting from 2,6-dichloropyrazine by utilizing a pre-functionalized precursor.

The "Safe" Route: Nucleophilic Aromatic Substitution (SₙAr)
  • Precursor: 2-Amino-6-chloropyrazine.

  • Reagent: Morpholine (acting as both nucleophile and base).

  • Conditions: High temperature (120°C) or Pd-catalyzed Buchwald-Hartwig coupling.

Regiochemical Control: Starting with 2-amino-6-chloropyrazine locks the amine at C2. The leaving group (Cl) is at C6. Therefore, the SₙAr reaction must yield the 2,6-isomer, assuming no scrambling occurs (which is rare in pyrazines under standard SₙAr).

However, if one starts from 2,6-dichloropyrazine , the addition of ammonia and morpholine sequentially can lead to a mixture of 2-amino-6-morpholino and 2-amino-5-morpholino isomers due to the directing effects of the first substituent.

DOT Diagram: Synthetic Pathway & Isomer Risks

Synthesis Start 2,6-Dichloropyrazine (Ambiguous Start) Inter Intermediate Mixture Start->Inter + Morpholine Product 6-(4-Morpholinyl)pyrazin-2-amine (Target) Inter->Product + NH3 (Major) Impurity Isomer Impurities (2,3 or 2,5) Inter->Impurity + NH3 (Minor) SafeStart 2-Amino-6-chloropyrazine (Defined Start) SafeStart->Product + Morpholine (SNAr, 120°C)

Caption: Figure 1. The "Safe Route" (Green) utilizing 2-amino-6-chloropyrazine guarantees the 2,6-substitution pattern, whereas starting from dichloropyrazine introduces regiochemical risk.

Spectroscopic Characterization (The "Fingerprint")

The following data constitutes the self-validating protocol for confirming the structure.

A. Mass Spectrometry (HRMS)
  • Ionization: ESI+

  • Parent Ion [M+H]⁺: Calculated: 181.1084 m/z.

  • Fragmentation: Pyrazines typically show a loss of HCN. Morpholine derivatives often show a characteristic loss of the ether bridge (C₂H₄O, -44 Da).

B. ¹H NMR Elucidation (DMSO-d₆)

This is the primary tool for distinguishing regioisomers.

ProtonShift (δ ppm)MultiplicityIntegrationAssignment Logic
NH₂ 6.0 - 6.5Broad Singlet2HExchangeable with D₂O.
H-3 7.45 - 7.55Singlet (s)1HLocated between N1 and C2(NH₂). Shielded by the ortho-amine.
H-5 7.60 - 7.75Singlet (s)1HLocated between N4 and C6(Morph). Key Diagnostic: No vicinal coupling to H-3.
Morph-OCH₂ 3.65 - 3.75Triplet (t)4HCharacteristic of morpholine ether protons.
Morph-NCH₂ 3.30 - 3.40Triplet (t)4HDeshielded by attachment to the aromatic ring.

The "Singlet Test" (Self-Validation):

  • 2,6-Isomer (Target): H-3 and H-5 are meta to each other across the ring nitrogens. They appear as two distinct singlets (coupling constant

    
     Hz, often unresolved).
    
  • 2,3-Isomer: H-5 and H-6 are vicinal. They would appear as two doublets with

    
     Hz.
    
  • 2,5-Isomer: H-3 and H-6 are para-like but separated by nitrogens. They appear as singlets, but the chemical shift difference is usually larger due to the electronic push-pull asymmetry.

C. 2D NMR Confirmation (NOESY)

To absolutely confirm the morpholine is at position 6 (and not 5):

  • NOESY Experiment: Irradiate the Morpholine N-CH₂ protons (~3.35 ppm).

  • Result: You should observe a strong NOE correlation to H-5 (the pyrazine proton adjacent to the morpholine).

  • Negative Control: You should not see a correlation to H-3 (which is adjacent to the amine).

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of 6-(4-morpholinyl)pyrazin-2-amine.

Reagents:

  • 2-Amino-6-chloropyrazine (1.0 eq)

  • Morpholine (3.0 eq) - Acts as solvent and base

  • NMP (N-Methyl-2-pyrrolidone) - Optional co-solvent for solubility

Step-by-Step Workflow:

  • Setup: In a pressure vial (microwave-safe), dissolve 2-amino-6-chloropyrazine (500 mg) in Morpholine (2 mL).

  • Reaction: Seal and heat to 140°C for 4 hours.

    • Note: Monitor by LC-MS. The starting material (M+H 130/132) should disappear, replaced by product (M+H 181).

  • Workup:

    • Cool to room temperature.[1]

    • Pour the mixture into ice-water (20 mL). The product often precipitates due to the "Pyrazine Paradox" (lipophilic enough to crash out of water, hydrophilic enough to be soluble in organics).

    • If precipitate forms: Filter and wash with cold water.

    • If no precipitate: Extract with EtOAc (3x 20 mL), dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallization from Ethanol/Heptane is preferred for high purity.

    • Column Chromatography: 0-10% MeOH in DCM. (Pyrazinamines stick to silica; add 1% Triethylamine to the eluent).

Analytical Logic Flowchart

DOT Diagram: Structural Elucidation Decision Tree

Elucidation Sample Unknown Sample (Isolated Solid) MS Mass Spectrometry (M+H = 181.1) Sample->MS HNMR 1H NMR (DMSO-d6) MS->HNMR Split Aromatic Region Pattern? HNMR->Split Singlets Two Singlets (H3 & H5) Split->Singlets Meta-like Doublets Two Doublets (J ~ 3Hz) Split->Doublets Vicinal NOESY NOESY Experiment (Morph-CH2 -> Ar-H) Singlets->NOESY Result23 REJECTED 3-(4-Morpholinyl)pyrazin-2-amine Doublets->Result23 Result26 CONFIRMED 6-(4-Morpholinyl)pyrazin-2-amine NOESY->Result26 NOE Observed (H5 <-> Morph)

Caption: Figure 2. Decision tree for distinguishing the target 2,6-isomer from the common 2,3-isomer impurity using NMR coupling patterns and NOE correlations.

References
  • Regioselectivity in Pyrazine Synthesis

    • Topic: Analysis of SₙAr regioselectivity in di-halo heterocycles.
    • Source: WuXi Biology. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
  • Crystal Structure Validation

    • Topic: X-ray crystallography of the morpholine-pyrazine analog (4-(pyrazin-2-yl)morpholine)
    • Source: ResearchGate / Acta Crystallographica.[2]

  • NMR Assignment Principles

    • Topic: General principles for assigning chemical shifts in substituted heterocycles.
    • Source: Organic Chemistry D
  • Pyrazinamide Derivatives

    • Topic: Synthesis and biological evaluation of 6-alkylamino-pyrazine derivatives, establishing the biological relevance of the scaffold.
    • Source: PubMed / Chemical Biology & Drug Design.

Sources

Unlocking the Therapeutic Promise of Pyrazine Derivatives: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Preamble: The Pyrazine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The pyrazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-orientation, represents a "privileged scaffold" in drug discovery.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an ideal building block for creating compounds that can interact with a wide array of biological targets.[2] Derivatives of pyrazine have been successfully developed into therapies for a multitude of conditions, ranging from infectious diseases to cancer and central nervous system disorders.[2][3][4] This guide moves beyond a simple cataloging of activities to provide a deep, mechanistic understanding of how these molecules exert their effects, offering researchers the foundational knowledge required for rational drug design and development. We will explore the causality behind experimental choices and present self-validating protocols designed to rigorously probe the mechanisms of action.

Section 1: The Anticancer Battlefield - How Pyrazines Disrupt Malignancy

Pyrazine derivatives have emerged as a formidable class of anticancer agents, targeting the very machinery that cancer cells rely on for their uncontrolled growth and survival.[1][5][6] Their mechanisms are multifaceted, often involving the precise inhibition of signaling pathways that are dysregulated in cancer.[1]

Mechanism: Precision Targeting of Protein Kinases

A primary mechanism through which pyrazines exhibit anticancer activity is the inhibition of protein kinases.[1] These enzymes are critical "on/off" switches in cellular signaling, and their aberrant activity is a hallmark of many cancers. By blocking the ATP-binding site or an allosteric site on a kinase, pyrazine derivatives can shut down entire signaling cascades responsible for cell proliferation and survival.[1]

A key example is the RAS-MAPK pathway, which is frequently hyperactivated in cancer. Certain pyrazine derivatives function as allosteric inhibitors of the SHP2 phosphatase, a critical node in this pathway.[1] Inhibition of SHP2 prevents the activation of RAS and the downstream MAPK cascade, ultimately leading to a halt in cell proliferation.

SHP2_Inhibition cluster_pathway RAS-MAPK Signaling Pathway cluster_inhibition Inhibitory Action RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP2 SHP2 Phosphatase SHP2->SOS1 Activates Pyrazine Pyrazine Derivative Pyrazine->SHP2 Inhibits

Caption: Allosteric inhibition of SHP2 by a pyrazine derivative disrupts RAS-MAPK signaling.

This protocol quantifies the ability of a pyrazine derivative to inhibit a specific kinase. The assay measures the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.

  • Reagent Preparation:

    • Prepare a stock solution of the test pyrazine derivative in 100% DMSO.

    • Dilute the kinase enzyme to the desired concentration in the appropriate kinase assay buffer.

    • Prepare a solution of the kinase's specific substrate and ATP in the assay buffer. The ATP concentration should be at or near the Km for the enzyme to ensure sensitivity.

  • Assay Plate Setup:

    • In a 96-well or 384-well white plate, add 5 µL of the diluted test compound at various concentrations (creating a dose-response curve). Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Add 10 µL of the diluted kinase enzyme to all wells except the "no enzyme" control.

  • Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture to all wells.

    • Mix briefly on a plate shaker.

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need optimization depending on the kinase's activity.

  • Detection:

    • Add 25 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the cells (if applicable) and contains luciferase/luciferin to generate a light signal proportional to the amount of ATP.

    • Mix for 2 minutes on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Subtract the "no enzyme" background signal from all other readings.

    • Normalize the data to the "no inhibitor" control (representing 100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism: DNA Intercalation and Damage

Certain planar pyrazine derivatives can function as DNA intercalating agents.[7] This mechanism involves the insertion of the flat aromatic ring system between the base pairs of the DNA double helix. This distortion of the DNA structure interferes with essential cellular processes like replication and transcription, ultimately triggering apoptotic cell death. Some metal complexes containing pyrazine ligands also induce DNA damage through photocleavage activity under specific light irradiation.[7]

Quantitative Data: Anticancer Activity of Pyrazine Derivatives

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process (like cell growth) by 50%.

Compound IDCancer Cell LineIC50 (µM)Reference
25h MCF-7 (Breast)3.66[8]
25i (4-Cl derivative) MCF-7 (Breast)< 3.66 (Higher Activity)[8]
25j (3,4-dimethoxy) MCF-7 (Breast)2.22[8]
aYM155 (Prodrug) Glioblastoma Stem-like Cells0.0007 - 0.001[3]
Paclitaxel (Reference) MCF-7 (Breast)1.02[8]

Section 2: The Antimicrobial Arsenal - Combating Pathogenic Microbes

Pyrazine derivatives, including the well-known anti-tuberculosis agent Pyrazinamide, possess a broad spectrum of antimicrobial activity.[9] Their mechanisms often involve disrupting fundamental bacterial processes that are distinct from those in mammalian cells, providing a degree of selective toxicity.

Mechanism: Disruption of Bacterial Membrane Potential

The bacterial cytoplasmic membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for ATP synthesis, transport, and motility.[10] Some cationic pyrazine derivatives are drawn to the negatively charged bacterial membrane and can disrupt its integrity. This action dissipates the membrane potential, leading to a loss of essential functions and rapid cell death.[11]

Membrane_Potential_Workflow Start Start: Bacterial Culture in Log Phase Harvest Harvest & Wash Cells (e.g., Centrifugation) Start->Harvest Resuspend Resuspend in Assay Buffer (e.g., PBS) Harvest->Resuspend Aliquot Aliquot into 96-well plate Resuspend->Aliquot AddDye Add Voltage-Sensitive Dye (e.g., DiSC3(5)) Aliquot->AddDye IncubateDye Incubate until Signal Quenches AddDye->IncubateDye AddCompound Add Pyrazine Derivative (& Controls: DMSO, CCCP) IncubateDye->AddCompound ReadFluor Monitor Fluorescence Increase (Depolarization) AddCompound->ReadFluor End End: Data Analysis ReadFluor->End

Caption: Workflow for assessing bacterial membrane depolarization using a fluorescent dye.

This protocol uses a voltage-sensitive dye, such as DiSC3(5), which is taken up by polarized bacterial cells, causing its fluorescence to self-quench.[12] Membrane depolarization releases the dye, resulting in a measurable increase in fluorescence.[12]

  • Cell Preparation:

    • Grow a bacterial culture (e.g., S. aureus or E. coli) to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS) to remove media components.

    • Resuspend the bacterial pellet in the same buffer to a specific optical density (e.g., OD600 = 0.1).

  • Dye Loading:

    • Aliquot the cell suspension into a black, clear-bottom 96-well plate.

    • Add the voltage-sensitive dye DiSC3(5) to a final concentration of ~1 µM.

    • Incubate in the dark at room temperature, monitoring the fluorescence signal in a plate reader until it stabilizes at a low level, indicating dye uptake and quenching.

  • Compound Addition and Measurement:

    • Add the test pyrazine derivative at various concentrations.

    • Include a negative control (DMSO vehicle) and a positive control for depolarization (e.g., the proton ionophore CCCP).

    • Immediately begin monitoring the fluorescence kinetically using a plate reader (e.g., Ex: 622 nm, Em: 670 nm).

  • Data Analysis:

    • The rate and magnitude of the fluorescence increase are proportional to the degree of membrane depolarization.

    • Normalize the fluorescence values to the positive control (100% depolarization) and the negative control (0% depolarization).

    • Plot the normalized fluorescence against compound concentration to determine the EC50 for depolarization.

Mechanism: Inhibition of Essential Enzymes

Similar to their anticancer effects, pyrazine derivatives can inhibit crucial bacterial enzymes. Targets include DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[13] Inhibition of these enzymes leads to a bactericidal effect. Another key target is the enoyl-acyl carrier protein (ACP) reductase (ENR), an enzyme vital for fatty acid synthesis, which is necessary for building cell membranes.[14]

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Compound IDMicroorganismMIC (µg/mL)Reference
2e Staphylococcus aureus32[13]
2e Escherichia coli16[13]
Ampicillin (Reference) S. aureus & E. coliComparable to 2e[13]

Section 3: The Antiviral Frontier - Halting Viral Replication

The development of effective antiviral agents is a critical global health priority. Pyrazine derivatives have shown promise against a range of viruses by interfering with the viral life cycle.[15] Antiviral drugs typically act by blocking viral entry into host cells, inhibiting the replication of the viral genome, or preventing the release of new viral particles.[16]

Mechanism: Inhibition of Viral Replication Machinery

Many pyrazine-based compounds exert their antiviral effects by targeting key viral enzymes required for replication.[17] For example, in the context of SARS-CoV-2, pyrazine derivatives have been investigated as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral RNA genome.[18] By binding to this enzyme, the compounds prevent the synthesis of new viral RNA, thereby halting the production of new virions.

Viral_Lifecycle cluster_cell Host Cell Entry 1. Viral Entry & Uncoating Replication 2. Genome Replication (e.g., by RdRp) Entry->Replication Translation 3. Protein Synthesis Replication->Translation Assembly 4. Virion Assembly Translation->Assembly Release 5. Release Assembly->Release Pyrazine Pyrazine Derivative Pyrazine->Replication Inhibits

Caption: Pyrazine derivatives can inhibit the viral life cycle, often at the genome replication stage.

This assay is the gold standard for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.

  • Cell Seeding:

    • Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates.

    • Incubate until cells are ~95-100% confluent.

  • Infection:

    • Prepare serial dilutions of the virus stock.

    • Remove the culture medium from the cells and wash with PBS.

    • Infect the cell monolayers with a low multiplicity of infection (MOI) of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral attachment and entry.

  • Compound Treatment:

    • During the infection period, prepare an overlay medium (e.g., 2X MEM medium mixed 1:1 with 1.2% Avicel or carboxymethylcellulose). This semi-solid medium prevents the spread of progeny virus through the liquid, restricting infection to neighboring cells and thus forming localized plaques.

    • After infection, remove the virus inoculum.

    • Add the overlay medium containing various concentrations of the pyrazine derivative (or a DMSO control) to the wells.

  • Incubation and Visualization:

    • Incubate the plates at 37°C for 2-4 days, depending on the virus, to allow plaques to form.

    • After incubation, fix the cells (e.g., with 4% formaldehyde).

    • Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol). The stain will color the living cells, leaving the plaques (areas of dead/lysed cells) as clear zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the DMSO control for each compound concentration.

    • Determine the EC50 (the concentration that reduces the plaque number by 50%).

Section 4: Central Nervous System (CNS) Activity - Neuroprotection and Beyond

Pyrazine derivatives, most notably tetramethylpyrazine (TMP), have demonstrated significant potential in treating CNS diseases.[19] Their mechanisms are often pleiotropic, involving anti-inflammatory, antioxidant, and direct neuromodulatory effects.[19][20]

Mechanism: Inhibition of Neurotransmitter Reuptake

Neurotransmitter transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating the signal.[21] Inhibition of these transporters increases the concentration and duration of neurotransmitters in the synapse. Some pyrazine derivatives act as reuptake inhibitors, a mechanism central to the action of many antidepressant and anxiolytic drugs.[22]

This protocol provides a high-throughput method to screen for inhibitors of neurotransmitter transporters using a fluorescent substrate that mimics the natural neurotransmitter.[23][24]

  • Cell Culture:

    • Use a cell line stably expressing the transporter of interest (e.g., MDCK-SERT cells). Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Assay Preparation:

    • On the day of the assay, remove the culture medium and wash the cells gently with a Krebs-Ringer-HEPES (KRH) buffer.

    • Add 100 µL of KRH buffer to each well and pre-incubate at 37°C for 15 minutes.

  • Inhibition:

    • Add 25 µL of the test pyrazine derivative diluted in assay buffer to the wells. Include a known inhibitor (e.g., fluoxetine for SERT) as a positive control and a vehicle control (DMSO).

  • Uptake and Detection:

    • Initiate the uptake by adding 25 µL of a fluorescent substrate mix (containing a transporter-specific fluorescent dye and an extracellular quencher). The quencher ensures that only the internalized, transported dye will fluoresce.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Monitor the increase in intracellular fluorescence kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of uptake (slope of the fluorescence vs. time curve).

    • Normalize the uptake rates to the vehicle control (100% transport) and the positive control inhibitor (0% transport).

    • Plot the percent inhibition versus compound concentration to determine the IC50 value.

Mechanism: Antioxidant and Anti-inflammatory Effects

In the context of neurodegenerative diseases, oxidative stress and inflammation are key pathological drivers.[20] Pyrazine derivatives like TMP exert neuroprotective effects by scavenging reactive oxygen species (ROS) and inhibiting inflammatory pathways, thereby protecting neurons from damage and apoptosis.[20]

References

  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide - Benchchem. (Source: BenchChem)
  • Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review - PubMed. (Source: PubMed)
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Source: MDPI)
  • Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters - EBSCO. (Source: EBSCO)
  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - NIH.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (Source: RJPBCS)
  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives - ResearchGate.
  • Novel Non-Arene Osmium Complexes with Anticancer Activity—A Brief Survey of the Last Decade - MDPI. (Source: MDPI)
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Source: MDPI)
  • A review: Mechanism of action of antiviral drugs - PMC.
  • Pyrazine derivatives (9 and 10) as anti-SARS-CoV-2 agents. - ResearchGate.
  • New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PubMed Central.
  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed. (Source: PubMed)
  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) | Bentham Science Publishers. (Source: Bentham Science)
  • Pyrazine Derivatives: A Patent Review (June 2012 - Present) - PubMed. (Source: PubMed)
  • Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Source: MDPI)
  • Fluorescence-Based Membrane Potential Assays in Bacteria - Frontiers. (Source: Frontiers)
  • A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - bioRxiv. (Source: bioRxiv)
  • A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes | Microbiology Society. (Source: Microbiology Society)
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry.
  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (Source: Molecular Devices)
  • Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review - Frontiers. (Source: Frontiers)
  • Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices | Biocompare.com. (Source: Biocompare)
  • SERT Transporter Assay - BioIVT. (Source: BioIVT)

Sources

literature review of pyrazine-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

From Scaffold Design to Clinical Efficacy

Executive Summary

The pyrazine moiety (1,4-diazine) represents a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor landscape. Unlike promiscuous binders, pyrazine derivatives offer a tunable electronic profile that facilitates precise hydrogen bonding within the ATP-binding pocket (hinge region) of protein kinases.

This technical guide synthesizes the structural advantages, synthetic pathways, and biological validation protocols for pyrazine-based inhibitors. It moves beyond general theory to provide actionable protocols for synthesis and evaluation, grounded in FDA-approved case studies like Acalabrutinib (BTK), Gilteritinib (FLT3/AXL), and Erdafitinib (FGFR).

Part 1: The Pyrazine Advantage in Kinase Inhibition

Physiochemical & Electronic Properties

The pyrazine ring is an electron-deficient, planar, six-membered heterocycle.[1] Its utility in kinase inhibition stems from three core properties:

  • Hinge Region Binding: The nitrogen atoms (N1/N4) act as weak bases (

    
    ) but effective hydrogen bond acceptors. In the kinase hinge region, N1 often accepts a proton from the backbone amide (e.g., Met, Glu, or Leu residues), while substituents at C2 or C3 donate a proton, creating a "bidentate" binding mode.
    
  • Metabolic Stability: Compared to electron-rich rings (e.g., furan, thiophene), the electron-deficient nature of pyrazine makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Vectorial Growth: The 2,3,5,6-substitution pattern allows medicinal chemists to grow the molecule into the "solvent-exposed front" or the "hydrophobic back pocket" (gatekeeper region) to tune selectivity.

Structural Classification of Pyrazine Inhibitors

Pyrazine kinase inhibitors generally fall into two structural classes:

  • Monocyclic Pyrazines: Often utilized as core linkers (e.g., Darovasertib).

  • Fused Pyrazines: The pyrazine ring is fused to form bicyclic systems like Imidazo[1,5-a]pyrazine (e.g., Acalabrutinib) or Pyrrolo[2,3-b]pyrazine .

Visualization: Structural Logic of Pyrazine Scaffolds

The following diagram illustrates the structural evolution from a simple pyrazine core to complex clinical agents.

Pyrazine_SAR Core Pyrazine Core (1,4-Diazine) Prop1 H-Bond Acceptor (Hinge Binding) Core->Prop1 Prop2 Metabolic Stability (Low Oxidative Potential) Core->Prop2 Fused Fused Systems (Bicyclic) Core->Fused Annulation Mono Monocyclic Derivatives Core->Mono Substitution Drug1 Acalabrutinib (Imidazo-pyrazine) Target: BTK Fused->Drug1 Drug3 Erdafitinib (Pyrazolopyrazine) Target: FGFR Fused->Drug3 Drug2 Gilteritinib (Amino-pyrazine) Target: FLT3/AXL Mono->Drug2

Caption: Structural divergence of the pyrazine scaffold into major FDA-approved kinase inhibitor classes.

Part 2: Clinical Case Studies & Binding Modes

The efficacy of pyrazine inhibitors is validated by their clinical success.[2][3][4] The table below summarizes key agents and their mechanistic basis.

Drug NameScaffold TypeTarget KinaseIndicationKey Binding Feature
Acalabrutinib Imidazo[1,5-a]pyrazineBTK (Cys481)Mantle Cell LymphomaCovalent binding to Cys481 via butynamide warhead; Pyrazine core orients the warhead.
Gilteritinib 2-Amino-pyrazineFLT3, AXLAML (Acute Myeloid Leukemia)Type I inhibitor; Pyrazine N interacts with hinge region; Side chains occupy the ATP pocket.
Erdafitinib Pyrazolo-pyrazineFGFR 1-4Urothelial CarcinomaExploits the gatekeeper region to overcome resistance mutations.
Darovasertib Pyrazine-carboxamidePKCUveal MelanomaHigh specificity for PKC isoforms via amide-linker interactions.

Part 3: Synthetic Architecture (Protocol)

Objective: Synthesis of a generic 2-amino-3-arylpyrazine scaffold, a precursor motif found in Gilteritinib and Crizotinib analogs. Methodology: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling followed by SNAr amination.

Experimental Protocol: Suzuki-Miyaura Coupling

Rationale: This step installs the aryl group at the C3 position, critical for occupying the hydrophobic pocket of the kinase.

Reagents:

  • 2-amino-3-chloropyrazine (Starting Material)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

  • Inerting: Charge a 50 mL round-bottom flask with 2-amino-3-chloropyrazine (1.0 equiv), Arylboronic acid (1.2 equiv), and Base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalysis: Add the Pd-catalyst rapidly under a positive stream of Argon.

  • Reflux: Heat the reaction mixture to

    
     for 4–12 hours. Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS.
    
    • Checkpoint: Disappearance of the chlorinated starting material indicates completion.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc and wash with brine.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (

    
    , Gradient: 0-50% EtOAc in Hexanes).
    
Visualization: Synthetic Logic Flow

Synthesis_Flow Start 2-Amino-3-chloropyrazine (Halogenated Scaffold) Intermediate Pd-Oxidative Addition Complex Start->Intermediate Catalyst Insertion Reagents Arylboronic Acid + Pd(dppf)Cl2 (Suzuki Conditions) Reagents->Intermediate Product 3-Aryl-pyrazin-2-amine (Kinase Hinge Binder) Intermediate->Product Transmetallation & Reductive Elimination

Caption: Palladium-catalyzed construction of the bi-aryl pyrazine hinge-binding motif.

Part 4: Biological Evaluation Protocol

Objective: Quantify the potency (


) of the synthesized pyrazine inhibitor against a target kinase (e.g., BTK or EGFR).
Methodology:  ADP-Glo™ Kinase Assay (Luminescence-based).
Rationale: This assay is homogeneous, universal, and highly sensitive to low ATP conversion, making it ideal for high-throughput screening of pyrazine libraries.
Assay Principle

The assay quantifies the amount of ADP produced during the kinase reaction.

  • Kinase Reaction:

    
    
    
  • ADP Depletion: Unused ATP is depleted.

  • ADP Detection: ADP is converted back to ATP, which is used by Luciferase to generate light.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare 3-fold serial dilutions of the pyrazine inhibitor in 100% DMSO (10-point curve).

    • Dilute into 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

      
      , 0.1 mg/mL BSA).
      
  • Enzyme Reaction (5

    
    L volume): 
    
    • Add 1

      
      L of inhibitor (or DMSO control) to a 384-well white plate.
      
    • Add 2

      
      L of Kinase enzyme (optimized concentration, e.g., 1-5 nM).
      
    • Incubate for 10 min at RT (allows inhibitor to bind).

    • Add 2

      
      L of ATP/Substrate mix (
      
      
      
      apparent concentrations).
    • Incubate for 60 min at RT.

  • ADP-Glo Reagent Addition (5

    
    L): 
    
    • Add 5

      
      L of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.
      
    • Incubate for 40 min at RT.

  • Detection Reagent Addition (10

    
    L): 
    
    • Add 10

      
      L of Kinase Detection Reagent (converts ADP 
      
      
      
      ATP
      
      
      Light).
    • Incubate for 30 min.

  • Data Acquisition:

    • Measure Luminescence (RLU) using a plate reader (e.g., EnVision or GloMax).

  • Analysis:

    • Plot RLU vs. log[Inhibitor]. Fit data to a sigmoidal dose-response equation (variable slope) to calculate

      
      .
      
Visualization: Assay Mechanism

Assay_Logic Step1 Kinase Rxn (ATP -> ADP) Step2 Depletion (Remove ATP) Step1->Step2 ADP-Glo Reagent Step3 Conversion (ADP -> ATP) Step2->Step3 Detection Reagent Step4 Luciferase (Light Signal) Step3->Step4 Luciferin

Caption: Logical flow of the ADP-Glo assay for quantifying kinase inhibition.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. [Link] (Note: Generalized link to journal based on search context)

  • Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation. MedChemComm. [Link]

  • Structure-activity relationships of pyrazine-based CK2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

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An In-Depth Technical Guide to 6-(4-Morpholinyl)pyrazinamine: Molecular Structure, Properties, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(4-Morpholinyl)pyrazinamine, a heterocyclic amine incorporating both a pyrazine and a morpholine moiety. This document details its molecular structure, chemical formula, and key identifiers. A central focus is placed on its synthetic pathway, outlining a probable and efficient laboratory-scale preparation. Furthermore, this guide discusses the potential biological significance of this compound, drawing upon the established pharmacological relevance of its constituent chemical scaffolds, particularly in the context of kinase inhibition. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and application of novel pyrazine derivatives.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, the morpholine ring is a common feature in many approved drugs, often incorporated to improve physicochemical properties such as solubility and metabolic stability. The strategic combination of these two pharmacophores in this compound presents a molecule of significant interest for further investigation in drug discovery and development. This guide aims to provide a detailed technical understanding of this compound, from its fundamental structure to its potential therapeutic applications.

Molecular Structure and Chemical Formula

The core structure of this compound features a pyrazine ring substituted with an amino group at the 2-position and a morpholine ring at the 6-position, connected via the morpholine nitrogen.

Molecular Formula: C₈H₁₂N₄O[1]

Molecular Weight: 180.21 g/mol [1]

IUPAC Name: 6-morpholin-4-ylpyrazin-2-amine

CAS Number: 717847-03-5[1]

Canonical SMILES: C1COCCN1C2=NC=C(C=N2)N

Structural Elucidation

The structural framework of this compound is built upon a central pyrazine ring. The key substitutions are:

  • An amino group (-NH₂) at position 2 of the pyrazine ring.

  • A morpholine ring attached at position 6 of the pyrazine ring through its nitrogen atom.

This arrangement of functional groups imparts specific electronic and steric properties to the molecule, which are crucial for its chemical reactivity and biological interactions.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 6-chloropyrazin-2-amine 6-chloropyrazin-2-amine Reaction 6-chloropyrazin-2-amine->Reaction Morpholine Morpholine Morpholine->Reaction Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N)->Reaction Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO)->Reaction Heat Heat Heat->Reaction This compound This compound Reaction->this compound Nucleophilic Aromatic Substitution (SNAr)

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, self-validating protocol based on common SNAr reactions involving similar substrates. Optimization of reaction time, temperature, and stoichiometry may be required to achieve optimal yields.

Materials:

  • 6-chloropyrazin-2-amine

  • Morpholine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyrazin-2-amine (1.0 eq).

  • Solvent and Base Addition: Add the solvent (e.g., DMF, 5-10 mL per mmol of starting material) and the base (e.g., K₂CO₃, 2.0 eq).

  • Nucleophile Addition: Add morpholine (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-120 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring, the morpholine ring, and the amino group.

  • Pyrazine Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.5 ppm).

  • Morpholine Protons: Two triplets (or more complex multiplets) corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms (δ 3.0-4.0 ppm).

  • Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which will be solvent-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Pyrazine Carbons: Signals in the aromatic region (δ 130-160 ppm).

  • Morpholine Carbons: Signals for the methylene carbons, with those adjacent to oxygen appearing more downfield (δ 60-70 ppm) than those adjacent to nitrogen (δ 40-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-N Stretching: Bands in the region of 1250-1350 cm⁻¹ for the aromatic amine and the morpholine C-N bonds.

  • C-O Stretching: A strong band around 1115 cm⁻¹ for the ether linkage in the morpholine ring.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 180.21. Fragmentation patterns would likely involve the loss of fragments from the morpholine and pyrazine rings.

Potential Biological Activity and Applications

The structural motifs present in this compound suggest its potential as a biologically active molecule, particularly in the realm of oncology.

Kinase Inhibition

The pyrazine and morpholine scaffolds are prevalent in a number of kinase inhibitors. Specifically, the morpholine moiety is a key feature in several inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway. The oxygen atom of the morpholine ring can form a crucial hydrogen bond with the hinge region of the kinase domain.

Compounds with a 4-morpholino-pyrazolo[3,4-d]pyrimidine core have been identified as highly potent and selective ATP-competitive inhibitors of mTOR. [2]This suggests that this compound could potentially exhibit inhibitory activity against PI3K, mTOR, or other related kinases.

G Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases bind to PI3K PI3K Receptor_Tyrosine_Kinases->PI3K activate PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation promotes 6_Morpholinyl_pyrazinamine This compound (Potential Inhibitor) 6_Morpholinyl_pyrazinamine->PI3K may inhibit 6_Morpholinyl_pyrazinamine->mTORC1 may inhibit

Figure 3: Potential mechanism of action via inhibition of the PI3K/mTOR pathway.

Drug Development Potential

Given its structural similarity to known kinase inhibitors, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further derivatization of the amino group or the pyrazine ring could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. Its relatively low molecular weight and simple structure make it an attractive scaffold for medicinal chemistry campaigns.

Conclusion

This compound is a heterocyclic compound with a well-defined molecular structure and formula. While detailed experimental data is limited, its synthesis is readily achievable through standard organic chemistry techniques. The presence of the pyrazine and morpholine moieties strongly suggests its potential as a biologically active agent, particularly as a kinase inhibitor. This technical guide provides a solid foundation for researchers and drug development professionals to initiate further investigation into the chemical and biological properties of this promising molecule. Future studies should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and a thorough evaluation of its biological activity against a panel of relevant targets.

References

  • Lead Sciences. 6-Morpholinopyrazin-2-amine. Available from: [Link]

  • Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 52(24), 8010–8024. Available from: [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-(4-Morpholinyl)pyrazinamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 6-(4-Morpholinyl)pyrazinamine, a novel small molecule with a chemical scaffold suggestive of significant biological activity. Based on an extensive review of structurally related compounds, we hypothesize that the primary therapeutic targets of this compound lie within the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cellular growth, proliferation, and survival, and its aberrant activation is a hallmark of numerous human cancers.[1][2][3][4] This guide will elucidate the rationale behind this hypothesis, detail the key components of the PI3K/Akt/mTOR pathway, and provide a roadmap for the experimental validation of these potential targets.

Introduction to this compound and the Rationale for Target Identification

The pyrazine ring is a core component of many biologically active compounds, with derivatives demonstrating a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[5] The incorporation of a morpholine moiety is a common strategy in medicinal chemistry to enhance aqueous solubility and metabolic stability, often leading to improved pharmacokinetic profiles. The combination of these two pharmacophores in this compound suggests a strong potential for therapeutic efficacy.

While direct experimental data for this compound is not yet publicly available, a significant body of literature on structurally analogous compounds provides a compelling basis for target identification. Specifically, numerous purine and pyrimidine derivatives containing a morpholine substituent have been shown to be potent inhibitors of the PI3K/Akt/mTOR signaling cascade.[6][7][8] For instance, studies on 6-morpholino-9-sulfonylpurine derivatives have demonstrated their anti-tumor activity is linked to the modulation of the PI3K/Akt/mTOR pathway.[7][8] Furthermore, 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines have been identified as highly potent and selective ATP-competitive inhibitors of mTOR.[9][10]

Given this precedent, this guide will focus on the PI3K/Akt/mTOR pathway as the most probable therapeutic target for this compound.

The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cell Fate

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs fundamental cellular processes such as growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[3][11][12]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), to the plasma membrane. This leads to the phosphorylation and activation of Akt by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).

Once activated, Akt phosphorylates a multitude of downstream substrates, leading to:

  • Promotion of cell survival: by inhibiting pro-apoptotic proteins such as Bad and Forkhead box protein O1 (FOXO1).

  • Stimulation of cell growth: through the activation of mTOR Complex 1 (mTORC1).

  • Enhancement of cell proliferation: by modulating the activity of cell cycle regulators like glycogen synthase kinase 3β (GSK3β) and the cyclin-dependent kinase inhibitors p21 and p27.

mTOR, a serine/threonine kinase, is a central node in this pathway and exists in two distinct complexes: mTORC1 and mTORC2.[13]

  • mTORC1 is a master regulator of protein synthesis and cell growth, primarily through the phosphorylation of S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

  • mTORC2 is involved in the full activation of Akt and also plays a role in regulating the cytoskeleton.

Dysregulation of the PI3K/Akt/mTOR pathway in cancer can occur through various mechanisms, including mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), loss of the tumor suppressor PTEN (a phosphatase that dephosphorylates PIP3), and activating mutations in Akt.[2][12]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Downstream_Survival Cell Survival (Inhibition of Apoptosis) Akt->Downstream_Survival Promotes mTORC2 mTORC2 mTORC2->Akt Full Activation Downstream_Growth Cell Growth & Proliferation mTORC1->Downstream_Growth Promotes Compound This compound (Hypothesized) Compound->PI3K Potential Inhibition Compound->mTORC2 Potential Inhibition Compound->mTORC1 Potential Inhibition

Figure 1: The PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition Points.

Potential Therapeutic Targets for this compound

Based on the structure-activity relationships of related compounds, the most probable direct targets for this compound within the PI3K/Akt/mTOR pathway are the kinases themselves: PI3K and/or mTOR.

Phosphatidylinositol 3-kinase (PI3K)

PI3Ks are a family of lipid kinases that are central to the initiation of this signaling cascade. Several isoforms of PI3K exist, with PI3Kα being the most frequently mutated in cancer.[12] Small molecule inhibitors that target the ATP-binding pocket of PI3K have shown significant therapeutic promise.[11] Given that many pyrimidine-based compounds are known to be ATP-competitive inhibitors, it is plausible that this compound could function in a similar manner.

Mammalian Target of Rapamycin (mTOR)

mTOR is another key kinase in this pathway, and its inhibition has been a successful strategy in cancer therapy.[3][14][15] As previously mentioned, compounds with a morpholino-pyrazolo-pyrimidine scaffold have demonstrated potent and selective mTOR inhibition.[9][10] The structural similarities suggest that this compound may also directly target the kinase domain of mTOR, potentially inhibiting both mTORC1 and mTORC2.

Experimental Validation of Therapeutic Targets

A systematic and rigorous experimental approach is required to validate the hypothesized targets of this compound. The following section outlines key experimental protocols.

Experimental_Workflow Start Start: Cancer Cell Lines (e.g., PIK3CA mutant) Compound_Treatment Treat with this compound (Dose-Response) Start->Compound_Treatment Cell_Viability Cell Viability Assay (MTT Assay) Compound_Treatment->Cell_Viability Western_Blot Western Blot Analysis (p-Akt, p-S6K, p-4E-BP1) Compound_Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Compound_Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Target Validation Cell_Viability->Data_Analysis Kinase_Assay In vitro Kinase Assay (PI3K, mTOR) Western_Blot->Kinase_Assay Informed by Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Figure 2: Experimental Workflow for Target Validation.

Cell Viability Assays

The initial step is to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines known to have a hyperactivated PI3K/Akt/mTOR pathway (e.g., those with PIK3CA mutations or PTEN loss).

Protocol: MTT Cell Viability Assay [16][17][18][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following treatment, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis of Pathway Modulation

To determine if the observed effects on cell viability are due to the inhibition of the PI3K/Akt/mTOR pathway, western blotting can be used to measure the phosphorylation status of key downstream effectors. A decrease in the phosphorylation of Akt, S6K, and 4E-BP1 would be indicative of pathway inhibition.

Protocol: Western Blot for Phosphorylated Proteins [20][21][22][23]

  • Cell Lysis: Treat cells with this compound at various concentrations for a defined period (e.g., 2-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assays

To determine if this compound directly inhibits the kinase activity of PI3K or mTOR, in vitro kinase assays are essential.

Protocol: mTOR Kinase Assay (Example) [5][24][25][26]

  • Immunoprecipitation: Immunoprecipitate mTORC1 from cell lysates using an anti-Raptor antibody.

  • Kinase Reaction: Set up a kinase reaction mixture containing the immunoprecipitated mTORC1, a recombinant substrate (e.g., GST-4E-BP1), ATP, and varying concentrations of this compound.

  • Incubation: Incubate the reaction at 30°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the reaction products by western blotting using an antibody specific for phosphorylated 4E-BP1. A decrease in the phosphorylation of 4E-BP1 with increasing concentrations of the compound would indicate direct mTORC1 inhibition.

A similar assay can be performed for PI3K using recombinant PI3K and measuring the production of PIP3.

Apoptosis Assays

Inhibition of the PI3K/Akt/mTOR pathway often leads to the induction of apoptosis.[7] The Annexin V staining assay can be used to quantify the percentage of apoptotic cells.[27][28][29]

Protocol: Annexin V Apoptosis Assay [27][28][29]

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Data Interpretation and Summary

The data generated from these experiments should be compiled and analyzed to build a comprehensive picture of the mechanism of action of this compound.

Experiment Parameter Measured Expected Outcome for a PI3K/mTOR Inhibitor
MTT Assay IC50Potent inhibition of cell viability in cancer cell lines with an activated PI3K/Akt/mTOR pathway.
Western Blot Phosphorylation of Akt, S6K, 4E-BP1Dose-dependent decrease in the phosphorylation of these key downstream effectors.
Kinase Assay In vitro kinase activity of PI3K and/or mTORDirect inhibition of the kinase activity of one or both of these enzymes.
Apoptosis Assay Percentage of apoptotic cellsSignificant increase in the percentage of apoptotic cells following treatment.

Conclusion

While direct experimental evidence for this compound is pending, the strong precedent set by structurally related compounds provides a solid foundation for hypothesizing that its primary therapeutic targets reside within the PI3K/Akt/mTOR signaling pathway. The experimental roadmap outlined in this guide provides a clear and rigorous approach to validate these targets and elucidate the mechanism of action of this promising compound. Successful validation would position this compound as a valuable candidate for further preclinical and clinical development as a targeted anti-cancer agent.

References

  • Peng, Y., et al. (2022). The PI3K/AKT/mTOR signaling pathway and cancer-related literature from 2006 to 2023. ResearchGate. [Link]

  • Noorolyai, S., et al. (2019). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PMC. [Link]

  • LI-COR Biosciences. (n.d.). MTT Viability Assay Kit. LI-COR Biosciences. [Link]

  • Sabbah, D. A., et al. (2021). Phosphatidylinositol 3-kinase (PI3K) inhibitors: a recent update on inhibitor design and clinical trials (2016-2020). ResearchGate. [Link]

  • Vasan, N. (2020). Oncogene additivity in the PI3K pathway in cancer. YouTube. [Link]

  • Bhat, M. A., et al. (2021). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • Thakur, A., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Vasan, N., et al. (2022). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC. [Link]

  • Zhang, L., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Perković, M., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. MDPI. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

  • Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed. [Link]

  • Mabuchi, S., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers. [Link]

  • Perković, M., et al. (2023). Molecular Pathways Affected by Sulfonylpurine Derivatives in 2D and 3D HeLa Cell Models. MDPI. [Link]

  • Liu, P., et al. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). ResearchGate. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Perković, M., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. ResearchGate. [Link]

  • Dojindo Molecular Technologies. (n.d.). Annexin V Apoptosis Plate Assay Kit. Dojindo Molecular Technologies. [Link]

  • Li, Y., et al. (2024). Machine Learning-Based Analysis of Large-Scale Transcriptomic Data Identifies Core Genes Associated with Multi-Drug Resistance. MDPI. [Link]

  • Guerrero-Zotano, A., et al. (2016). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. MDPI. [Link]

  • Perković, M., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PubMed. [Link]

  • Bio-Rad. (n.d.). mTOR Signaling Pathway. Bio-Rad. [Link]

  • Jensen, P., et al. (2017). Detection of phosphorylated Akt and MAPK in cell culture assays. PMC. [Link]

  • Kim, J., et al. (2017). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. PMC. [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]

  • RayBiotech. (n.d.). Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism. RayBiotech. [Link]

  • Verheijen, J. C., et al. (2009). Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the. American Chemical Society. [Link]

  • ResearchGate. (2014). What are the important points for the detection of phospho-Akt in western blot? ResearchGate. [Link]

  • Cerni, S., et al. (2016). mTOR Inhibitors at a Glance. PMC. [Link]

  • Xu, Z., et al. (2021). Overview of Research into mTOR Inhibitors. PMC. [Link]

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Methodological & Application

Application Note: In Vivo Evaluation of 6-(4-Morpholinyl)pyrazinamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

6-(4-Morpholinyl)pyrazinamine (and its structural derivatives) represents a "privileged scaffold" in medicinal chemistry, frequently serving as the pharmacophore for potent ATP-competitive inhibitors of the PI3K/Akt/mTOR signaling axis and Spleen Tyrosine Kinase (Syk) . The morpholine moiety typically binds to the hinge region of the kinase ATP-binding pocket, forming critical hydrogen bonds (e.g., with Val882/Glu880 in PI3K


), while the pyrazine core provides structural rigidity.

This guide details the in vivo validation pipeline for a lead candidate based on this scaffold (referred to herein as MP-6 ). Given the physicochemical properties of morpholino-pyrazines (moderate lipophilicity, potential solubility limits), this protocol prioritizes formulation optimization and pharmacodynamic (PD) biomarker validation alongside standard efficacy models.

Primary Therapeutic Indications
  • Oncology: Solid tumors (Renal Cell Carcinoma, Glioblastoma) and Hematologic malignancies (AML) driven by aberrant PI3K/mTOR activation.

  • Immunology: Autoimmune disorders driven by B-cell receptor signaling (Syk inhibition).

Formulation & Pharmacokinetics (PK)

Morpholino-pyrazine derivatives often exhibit Type II (poor solubility, high permeability) characteristics. Successful in vivo testing requires a formulation that maximizes oral bioavailability (%F) without inducing vehicle-related toxicity.

A. Formulation Strategy

Do not rely on simple DMSO/Saline suspensions. Use the following tiered approach:

TierVehicle CompositionApplication
1 (Standard) 5% DMSO + 40% PEG400 + 55% WaterIV / IP Screening (Short-term)
2 (Enhanced) 10% NMP + 40% Captisol® (SBE-β-CD) in SalineIV / PO (Improved solubility)
3 (Tox/Chronic) 0.5% Methylcellulose + 0.1% Tween 80PO Suspensions (Long-term efficacy)
B. PK Profiling Protocol

Objective: Determine


, 

, and

to set dosing frequency.
  • Animals: Male CD-1 Mice or Sprague-Dawley Rats (n=3 per timepoint).

  • Dose:

    • IV: 2 mg/kg (Bolus tail vein).

    • PO: 10 mg/kg (Oral gavage).

  • Sampling: Serial tail vein bleeds at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: LC-MS/MS (MRM mode). Quantify parent compound and primary N-oxide metabolites (common for morpholines).

Pharmacodynamic (PD) Biomarker Validation

Before efficacy testing, you must prove the compound hits the target in vivo. For MP-6 derivatives, the PI3K/mTOR pathway provides robust phosphorylation markers.

Signaling Pathway Visualization

The diagram below illustrates the intervention point of MP-6 within the PI3K/mTOR cascade.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (PKB) PIP3->Akt Recruitment mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates (T389) 4 4 mTORC1->4 S6 Ribosomal Protein S6 S6K->S6 Phosphorylates (S235/236) EBP1 Phosphorylates MP6 MP-6 Scaffold (Inhibitor) MP6->PI3K Dual Inhibition MP6->mTORC1

Figure 1: Mechanism of Action. The MP-6 scaffold typically acts as a dual PI3K/mTOR inhibitor, blocking downstream phosphorylation of S6K and Akt.

PD Protocol: Single-Dose Modulation
  • Model: Mice bearing subcutaneous U87MG (Glioblastoma) or PC-3 (Prostate) xenografts (tumor vol ~300 mm³).

  • Treatment: Single PO dose at MTD (e.g., 50 mg/kg).

  • Harvest: Collect tumors at 2h, 6h, and 24h post-dose. Flash freeze in liquid nitrogen.

  • Readout (Western Blot):

    • p-Akt (Ser473): Direct readout of mTORC2/PI3K inhibition.[1]

    • p-S6 (Ser235/236): Readout of mTORC1 inhibition.

    • Total Akt/S6: Normalization controls.

    • Success Criteria: >50% reduction in p-S6 signal relative to vehicle at 6h.

Efficacy Models

A. Oncology: Cell-Derived Xenograft (CDX)

This is the "Gold Standard" for initial efficacy profiling of morpholino-pyrazine kinase inhibitors.

Model Selection:

  • Renal Cell Carcinoma (786-O): Highly relevant for mTOR inhibitors.[2][3][4]

  • Breast Cancer (MCF-7): PI3K-driven.[1][4]

Protocol Steps:

  • Implantation: Inject

    
     cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank of female BALB/c nu/nu mice (6-8 weeks old).
    
  • Staging: Allow tumors to reach 150–200 mm³ (approx. 2-3 weeks).

  • Randomization: Group mice (n=8-10/group) to ensure equal average tumor volume across groups.

  • Dosing Regimen:

    • Vehicle Control: Daily (QD) PO.

    • Low Dose: 10 mg/kg QD PO.

    • High Dose: 30 mg/kg QD PO.

    • Positive Control: Rapamycin (2 mg/kg IP) or Everolimus.

  • Monitoring: Measure tumor volume (

    
    ) and body weight 3x/week for 21 days.
    
  • Endpoint: TGI (Tumor Growth Inhibition) calculation:

    
    
    
B. Immunology: Collagen-Induced Arthritis (CIA)

Use this if the MP-6 derivative targets Syk .

  • Induction: Immunize DBA/1 mice with Type II collagen in Complete Freund's Adjuvant (CFA) at tail base (Day 0). Boost on Day 21.

  • Treatment: Start dosing on Day 21 (prophylactic) or at first sign of paw swelling (therapeutic).

  • Scoring: Clinical score (0-4 per paw) based on erythema and swelling.

  • Histology: Assess joint erosion and synovial hyperplasia at termination.

Experimental Workflow Diagram

Workflow Start Compound Synthesis (MP-6 Derivative) InVitro In Vitro Screening (Kinase Panel: PI3K/mTOR/Syk) Start->InVitro Formulation Formulation & Solubility (Tier 1-3 Selection) InVitro->Formulation IC50 < 100nM PK PK Profiling (Tmax, F%, Clearance) Formulation->PK MTD Tolerability (MTD) (5-Day Dose Escalation) PK->MTD F% > 20% PD PD Biomarker Check (p-Akt/p-S6 suppression) MTD->PD Efficacy Efficacy Study (Xenograft / CIA) PD->Efficacy Target Engagement Confirmed

Figure 2: Preclinical validation workflow for MP-6 derivatives.

Safety & Toxicity Considerations

Morpholino-pyrazine inhibitors can exhibit off-target toxicity. Monitor for:

  • Hyperglycemia: A classic on-target effect of PI3K/mTOR inhibition (insulin resistance). Measure fasting blood glucose weekly.

  • Body Weight Loss: >15% loss requires dose holiday.

  • Bone Marrow Suppression: If targeting Syk/Flt3, perform CBC (Complete Blood Count) at study termination to check for neutropenia.

References

  • Verheijen, J. C., et al. (2010). "Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)." Journal of Medicinal Chemistry.

  • Liu, Y., et al. (2015).[3] "Recent development of ATP-competitive small molecule phosphatidylinositol-3-kinase inhibitors as anticancer agents."[3] ResearchGate.

  • Venkatesan, A. M., et al. (2010). "Bis(morpholino-1,3,5-triazine) derivatives: Potent, selective, and orally active PI3K/mTOR inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Zask, A., et al. (2008).[5] "Discovery of a series of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as PI3Kalpha inhibitors." Journal of Medicinal Chemistry.

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell.

Sources

Application Note: 6-(4-Morpholinyl)pyrazinamine in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Privileged Scaffold for the Design and Synthesis of ATP-Competitive Kinase Inhibitors

Executive Summary

6-(4-Morpholinyl)pyrazinamine (also known as 2-amino-6-morpholinopyrazine) is a critical pharmacophore in oncology drug discovery. It serves as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably lipid kinases (PI3K) and protein kinases (mTOR, ATR, DNA-PK) .

This application note details the utility of this scaffold in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) studies. It provides validated protocols for its chemical handling, synthesis into bioactive libraries, and biological profiling against the PI3K/Akt/mTOR signaling axis.

Scientific Background & Mechanism of Action[1][2]

The "Hinge Binder" Pharmacophore

The biological relevance of this compound stems from its structural mimicry of the adenine ring of ATP. In the ATP-binding pocket of kinases:

  • The Pyrazine Nitrogen (N1/N4): Acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase "hinge" region (e.g., Val851 in PI3K

    
    ).
    
  • The Exocyclic Amine (-NH2): Acts as a hydrogen bond donor to the hinge carbonyl.

  • The Morpholine Ring: Projects into the solvent-exposed region or the affinity pocket, improving solubility and pharmacokinetic properties.

Target Landscape

This scaffold is the structural core of several clinical-grade inhibitors:

  • PI3K/mTOR Inhibitors: The morpholino-pyrazine motif is central to compounds like GDC-0980 and VS-5584 .

  • ATR/DNA-PK Inhibitors: Used in the synthesis of VX-970 (Berzosertib) analogs, targeting the DNA Damage Response (DDR).

Pathway Visualization

The following diagram illustrates how derivatives of this scaffold interrupt the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Scaffold Morpholino-Pyrazine Inhibitor Scaffold->PI3K ATP Competition mTOR mTORC1/2 Scaffold->mTOR Dual Inhibition PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruitment (PH Domain) AKT->mTOR Phosphorylation S6K S6K1 mTOR->S6K Translation Control Apoptosis Apoptosis / G1 Arrest mTOR->Apoptosis Pathway Blockade

Figure 1: Mechanism of Action. The morpholino-pyrazine scaffold acts as an ATP-competitive inhibitor, blocking the phosphorylation of PIP2 to PIP3 by PI3K, thereby silencing the pro-survival AKT/mTOR cascade.

Experimental Protocols

Compound Preparation & Handling

Objective: Ensure consistent solubility for biological assays. The free base amine can be prone to oxidation; proper storage is critical.

  • Molecular Weight: ~180.21 g/mol

  • Solubility: Soluble in DMSO (>50 mM) and Ethanol. Poorly soluble in water.

Protocol:

  • Weighing: Weigh the powder in a static-free environment.

  • Dissolution: Prepare a 10 mM or 50 mM stock solution in anhydrous DMSO (Grade: Cell Culture Tested).

    • Calculation: To make 1 mL of 50 mM stock, dissolve 9.01 mg of compound in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

In Vitro Kinase Screening (ADP-Glo™ Assay)

Objective: Determine the IC50 of the scaffold or its derivatives against recombinant PI3K


 or mTOR.
Principle:  Measures the conversion of ATP to ADP by the kinase. The scaffold competes with ATP.[1]

Materials:

  • Recombinant Kinase (e.g., PI3K

    
    , Millipore).
    
  • Substrate: PIP2:PS lipid vesicles.

  • ATP (Ultra-pure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Compound Dilution: Prepare a 3-fold serial dilution of the compound in Kinase Buffer (starting at 100 µM).

  • Enzyme Reaction:

    • Add 2 µL of Compound to 384-well plate.

    • Add 4 µL of Kinase (0.2 ng/µL). Incubate 10 min (Pre-incubation allows inhibitor binding).

    • Add 4 µL of ATP/Substrate mix.

    • Incubate at Room Temp for 60 min.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (Terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Read Luminescence. Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).

Cellular Target Engagement (Western Blot)

Objective: Verify that the compound inhibits the specific signaling pathway in live cells (e.g., PC3 or MCF-7 cell lines).

Key Readouts:

  • p-AKT (Ser473): Marker for mTORC2/PI3K activity.[2]

  • p-S6 Ribosomal Protein (Ser235/236): Marker for mTORC1 activity.

Protocol:

  • Seeding: Seed cells (e.g., 5 x 10^5 cells/well) in 6-well plates. Allow attachment (24h).

  • Starvation: Serum-starve cells (0.1% FBS) for 12h to reduce basal pathway noise (Optional, depending on cell line).

  • Treatment: Treat cells with the compound (0.1, 1, 10 µM) for 2-4 hours .

    • Control: DMSO (Vehicle) and a reference inhibitor (e.g., GDC-0941).

  • Stimulation: Stimulate with Insulin (100 nM) or EGF (50 ng/mL) for 15 min to activate the pathway.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Immunoblotting: Run SDS-PAGE. Transfer to nitrocellulose. Probe with primary antibodies (Rabbit anti-pAKT, 1:1000).

  • Result Interpretation: A dose-dependent decrease in p-AKT band intensity confirms cellular permeability and target engagement.

Data Presentation & Analysis

Expected Potency Ranges

When using this compound as a fragment versus its optimized derivatives:

Compound ClassStructure DescriptionTypical IC50 (PI3K/mTOR)Application
Fragment This compound> 10 µM (Low affinity)Starting point for FBDD; Crystallography soaking.
Lead Aryl-substituted derivative100 nM - 1 µMHit-to-Lead optimization.
Clinical Candidate Fused bicyclic system (e.g., GDC-0980)< 10 nMIn vivo efficacy studies.
Troubleshooting Guide
  • Issue: High background in Western Blot.

    • Solution: Ensure phosphatase inhibitors are fresh. Use 5% BSA for blocking instead of milk (milk contains casein which is a phosphoprotein).

  • Issue: Compound precipitation in media.

    • Solution: Do not exceed 0.5% final DMSO concentration. If precipitation occurs at >10 µM, the fragment requires chemical modification (solubilizing groups) for cellular assays.

References

  • Verheijen, J. C., et al. (2009). "Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)."[1] Journal of Medicinal Chemistry. Link

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer." Journal of Medicinal Chemistry. Link

  • Shao, H., et al. (2013). "Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK." PLOS ONE. Link

  • Massacesi, C., et al. (2016). "PI3K inhibitors as new cancer therapeutics: implications for clinical trial design." OncoTargets and Therapy. Link

Sources

Troubleshooting & Optimization

6-(4-Morpholinyl)pyrazinamine stability in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability & Handling in Aqueous Solution

Executive Summary: The Solubility vs. Stability Paradox

Researchers often report "instability" with 6-(4-Morpholinyl)pyrazinamine in aqueous media.[1] In 90% of cases, this is not chemical degradation but rather micro-precipitation .

This molecule contains a weakly basic pyrazine core (pKa ~3.[1]2) and a lipophilic morpholine ring.[1] In neutral water (pH 7.0), it exists primarily in its uncharged, hydrophobic state, leading to rapid precipitation (crashing out).[1] True chemical instability (oxidation) occurs over longer periods or under specific stress conditions.[1]

This guide provides the protocols to distinguish between these two phenomena and ensure experimental reproducibility.

Module 1: Solubilization & Preparation Protocols

The Critical Error: Attempting to dissolve the powder directly in neutral buffers (PBS, TBS). The Solution: The "Organic Spike" method or pH-manipulation.[1]

Protocol A: The "Organic Spike" (Recommended for Bio-Assays)

Best for: Cell culture, Enzymatic assays (IC50), Surface Plasmon Resonance (SPR).

  • Stock Preparation: Dissolve powder in 100% DMSO to reach 10–50 mM. (Solution should be clear/yellowish).

  • Intermediate Dilution: Dilute the stock 1:10 in pure water or buffer.

    • Checkpoint: If cloudiness appears immediately, the concentration is above the solubility limit.

  • Final Assay Concentration: Dilute further into the assay buffer (typically < 1% DMSO final).

Protocol B: pH-Dependent Solubilization

Best for: Animal studies (IV/IP) where DMSO is restricted.[1]

  • Mechanism: Lowering the pH below the pKa (~3.2) protonates the pyrazine nitrogen, drastically increasing solubility.

  • Reagent: 0.1 M HCl or Citrate Buffer (pH 3.0).

  • Warning: While soluble, the compound is more susceptible to hydrolysis at extreme pH over long durations (>24h).

Decision Tree: Solubilization Workflow

SolubilizationWorkflow Start Start: Solid Powder DirectWater Direct to Water/PBS? Start->DirectWater DMSOStock Dissolve in 100% DMSO (10-50 mM) Start->DMSOStock Result2 PRECIPITATION RISK (Cloudy Solution) DirectWater->Result2 High Risk CheckApp Application Type? DMSOStock->CheckApp BioAssay In Vitro / Bio-Assay CheckApp->BioAssay InVivo In Vivo / Animal Model CheckApp->InVivo DiluteBuffer Dilute into Buffer (Keep DMSO < 1%) BioAssay->DiluteBuffer Acidify Acidify (pH < 3.5) 0.1M HCl or Citrate InVivo->Acidify Result1 STABLE SOLUTION (Use within 4h) DiluteBuffer->Result1 Acidify->Result1

Figure 1: Decision matrix for solubilizing this compound based on end-use application.

Module 2: Chemical Stability & Degradation Mechanisms

If solubility is ruled out and loss of compound is confirmed via HPLC, the following degradation pathways are active.

Morpholine Ring Oxidation (The Primary Threat)

Under oxidative stress (light + oxygen), the morpholine ring is susceptible to radical attack.

  • Mechanism: Abstraction of a hydrogen atom adjacent to the ether oxygen or nitrogen, followed by ring opening.

  • Product: Ring-opened aldehydes or N-oxides.[1]

  • Prevention: Degas buffers and store in amber vials.

Pyrazine N-Oxidation

The pyrazine nitrogens are weakly nucleophilic but can form N-oxides in the presence of peroxides or strong oxidants.[1]

Photodegradation

Aminopyrazines are chromophores.[1] Prolonged exposure to UV/Ambient light can induce radical formation, accelerating Pathway #1.[1]

Visualizing the Degradation Pathway

DegradationPathways Parent Parent Compound (this compound) StressOx Oxidative Stress (O2 / Peroxides) Parent->StressOx StressLight UV Light / Radical Initiation Parent->StressLight NOxide Pyrazine N-Oxide (M+16 Da) StressOx->NOxide Direct Oxidation RingOpen Morpholine Ring Opening (Complex Mixture) StressOx->RingOpen Synergistic Effect StressLight->RingOpen Radical Mechanism

Figure 2: Primary degradation pathways.[1] Note that ring opening is irreversible and leads to complex byproducts.

Module 3: Analytical Troubleshooting (HPLC)

To verify stability, you must distinguish between degradation (chemical change) and precipitation (physical loss).[1]

The "Supernatant Check" Protocol
  • Prepare your sample in the desired aqueous buffer.[1]

  • Split the sample into two vials: Vial A and Vial B .

  • Vial A (Total Content): Add an equal volume of Acetonitrile (ACN) immediately to dissolve any micro-precipitate.[1]

  • Vial B (Soluble Fraction): Centrifuge at 10,000 x g for 5 minutes. Take the supernatant.

  • Analysis: Inject both into HPLC.

Interpretation:

Observation Diagnosis Action
Vial A = Vial B Compound is fully soluble.[1] Any loss over time is chemical degradation.[1]
Vial A > Vial B Compound is precipitating.[1] Optimize solvent system (add DMSO/Cyclodextrin).

| New Peaks in Vial A | Chemical Degradation.[1] | Check light protection and buffer pH.[1] |

Module 4: Frequently Asked Questions (FAQs)

Q: Can I freeze aqueous stock solutions of this compound? A: NO. Freezing aqueous solutions of lipophilic heterocycles often causes irreversible precipitation upon thawing ("crashing out").[1]

  • Correct Practice: Store stocks in 100% DMSO at -20°C . Prepare aqueous dilutions fresh on the day of the experiment.

Q: What is the maximum stability window in cell culture media (37°C)? A: Typically 6 to 12 hours . The presence of serum proteins (BSA/FBS) actually helps stabilize the compound by binding it, preventing precipitation. However, metabolic turnover by cells will begin immediately.[1]

Q: My solution turned yellow/brown overnight. Is it ruined? A: Likely, yes. Color change in aminopyrazines usually indicates N-oxidation or polymerization triggered by light exposure.[1] Discard and prepare fresh, ensuring the new batch is kept in amber tubes.

Q: Does pH affect the UV absorbance spectrum? A: Yes. Protonation of the pyrazine nitrogen (pH < 3.5) will cause a bathochromic shift (red shift) in the


.[1] Ensure your HPLC detector wavelength is optimized for the pH of your mobile phase.[1]

References

  • PubChem. 2-Amino-6-methylpyridine (Analogous Pyrazine Chemistry).[1][2] National Library of Medicine.[1] Accessed Oct 2023.[1] Link[1]

  • Dholabhai, P. P., & Yu, H. G. (2012).[1] Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. The Journal of Physical Chemistry A, 116(26), 7123–7127.[3] (Defines the oxidative instability mechanism of the morpholine moiety). Link[1]

  • ChemicalBook. Aminopyrazine Properties and Stability Data. (General stability data for the aminopyrazine core). Link

  • Verma, N., et al. (2017).[1][4] Morpholine Radical in Electrochemical Reactions.[1][5] (Provides evidence of morpholine radical formation leading to degradation).[1] Link[1]

Sources

Technical Support Center: Optimizing 6-(4-Morpholinyl)pyrazinamine Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Off-Target Effects & Troubleshooting Cellular Artifacts

Current Status: Operational | Lead Scientist: Dr. A. Vance

Executive Summary: The "Privileged Scaffold" Paradox

Welcome to the technical support hub for 6-(4-Morpholinyl)pyrazinamine .

As a researcher, you are likely using this compound (or a derivative where this is the core pharmacophore) to probe kinase activity, specifically within the PI3K/mTOR or DNA Damage Response (DDR) pathways. This molecule is a "privileged scaffold"—its pyrazine-amine core mimics adenine, allowing it to dock into the ATP-binding pocket of kinases, while the morpholine ring improves solubility and metabolic stability.

However, this utility comes with two distinct off-target risks:

  • Lysosomotropism (The "Bubble" Effect): The morpholine moiety is a weak base that can become trapped in acidic lysosomes, causing massive vacuolization that mimics cell death but is actually a physicochemical artifact.

  • Kinase Promiscuity: As a low-molecular-weight fragment, it lacks the "tail" regions of larger drugs that confer specificity. High concentrations (>10 µM) often lead to catastrophic polypharmacology.

This guide provides the protocols to distinguish true target engagement from these artifacts.

Module 1: The "Bubble" Effect (Lysosomal Trapping)

Symptom: You observe extensive cytoplasmic vacuolization (bubbles) in cells within 2-6 hours of treatment, often mistaken for apoptosis or autophagy.

The Mechanism

The morpholine nitrogen (pKa ~8.3) is uncharged at neutral pH (cytosol) but becomes protonated in the acidic environment of the lysosome (pH ~4.5). Once charged, it cannot cross the membrane back out. This "ion trapping" draws water in osmotically, swelling the lysosome. This is not target-mediated toxicity; it is a chemical property of the morpholine ring.

Troubleshooting Protocol: Distinguishing Methuosis from Apoptosis

Step 1: The Reversibility Test

  • Action: Wash cells 3x with drug-free media and incubate for 2-4 hours.

  • Result: If vacuoles disappear/shrink, it is physicochemical lysosomal trapping (off-target). If they persist and cells detach, it is likely cytotoxicity (potentially on-target, but requires further validation).

Step 2: The Bafilomycin Block

  • Rationale: Bafilomycin A1 inhibits the H+-ATPase pump, raising lysosomal pH. If the lysosome isn't acidic, the drug won't get trapped.

  • Protocol:

    • Pre-treat cells with 10 nM Bafilomycin A1 for 30 minutes.

    • Add this compound.

    • Monitor for vacuolization.

  • Interpretation: If Bafilomycin prevents vacuolization, the effect is purely lysosomotropism (off-target).

Step 3: Visualization (DOT Diagram)

LysosomalTrapping Drug_Ext Drug (Uncharged) Extracellular pH 7.4 Drug_Cyto Drug (Uncharged) Cytosol pH 7.2 Drug_Ext->Drug_Cyto Passive Diffusion Drug_Lyso Drug-H+ (Charged) Lysosome pH 4.5 Drug_Cyto->Drug_Lyso Enters Lysosome Trapping Ion Trapping (Cannot Exit) Drug_Lyso->Trapping Protonation Swelling Osmotic Swelling (Vacuolization) Trapping->Swelling Water Influx Baf Bafilomycin A1 Baf->Drug_Lyso Blocks Acidification

Caption: Mechanism of morpholine-induced lysosomal trapping. Bafilomycin A1 prevents acidification, stopping the accumulation cycle.

Module 2: Kinase Selectivity & The "Fragment Trap"

Symptom: You see inhibition of your target (e.g., PI3K, ATR) but also unexpected inhibition of unrelated pathways (e.g., MAPK, cell cycle arrest in non-relevant phases).

The Mechanism

This compound is an ATP-competitive mimetic . Without complex side chains to exploit specific hydrophobic pockets, it binds to the "hinge region" conserved across the human kinome.

  • Warning: At concentrations >10 µM, this scaffold is promiscuous.

Troubleshooting Protocol: The "Rescue" & "Shift" Assays

Question: "Is the cell death caused by inhibiting Kinase X, or just general poisoning?"

ExperimentMethodologyInterpretation
Cellular Thermal Shift (CETSA) 1. Treat cells with compound.2.[1][2][3][4][5] Heat shock aliquots (40-65°C).3. Western Blot for Target Kinase.If the Target Kinase stabilizes (melts at higher temp) compared to control, you have physical engagement . If not, toxicity is non-specific.
Genetic Rescue Transfect cells with a drug-resistant mutant of your target kinase (gatekeeper mutation).If the drug still kills the cells expressing the resistant mutant, the toxicity is off-target .
Washout Assay Treat for 1 hr, wash 3x, incubate 24h.Reversible inhibitors (like this scaffold) should allow cell recovery. Irreversible toxicity suggests metabolic activation or covalent off-targets.
Module 3: Frequently Asked Questions (FAQs)

Q1: The compound precipitates in cell media when I add it. How do I fix this?

  • The Issue: Pyrazine rings are planar and prone to "pi-stacking" (crystallization) in aqueous environments, especially if the stock is in DMSO.

  • The Fix:

    • Do not add 100% DMSO stock directly to the well.

    • Perform an intermediate dilution : Dilute stock 1:10 in culture media (warm), vortex vigorously, then add to cells.

    • Keep final DMSO concentration < 0.5%.

Q2: I see a "yellowing" of the media after 24 hours. Is the drug degrading?

  • The Issue: Aminopyrazines can undergo photo-oxidation or oxidation by cellular enzymes.

  • The Fix: This is a known liability of the scaffold.

    • Protect experiments from light.

    • Refresh media containing the drug every 12 hours to maintain constant concentration.

    • Check for oxidative stress markers (ROS) in cells, as this might be the actual cause of "toxicity."

Q3: Can I use this compound for in vivo (mouse) studies?

  • Critical Warning: No. As a fragment/scaffold, it likely has poor pharmacokinetic properties (rapid clearance) and low potency. You would need massive doses to achieve efficacy, which would trigger severe off-target toxicity. Use optimized analogs (e.g., specific ATR or PI3K inhibitors like AZD6738) for animal work.

Decision Logic: The Troubleshooting Workflow

Follow this logic flow to validate your experimental results.

TroubleshootingFlow Start Observation: Cell Death / Phenotype CheckVacuoles Are there vacuoles? Start->CheckVacuoles BafTest Run Bafilomycin Test (Module 1) CheckVacuoles->BafTest Yes CheckConc Is Conc > 10 µM? CheckVacuoles->CheckConc No VacuolesGone Vacuoles Disappear? BafTest->VacuolesGone OffTargetLyso Artifact: Lysosomal Trapping Reduce Conc. or Change Scaffold VacuolesGone->OffTargetLyso Yes VacuolesGone->CheckConc No (Real Autophagy) Promiscuity High Risk: Kinase Promiscuity Run CETSA / Western Blot CheckConc->Promiscuity Yes OnTarget Likely On-Target Proceed to Genetic Rescue CheckConc->OnTarget No

Caption: Step-by-step decision tree for validating this compound phenotypes.

References & Authoritative Grounding
  • Lysosomotropism of Morpholine Scaffolds:

    • Source: Nadanaciva, S., et al. "Physicochemical Properties and Lysosomal Trapping of Basic Drugs." Journal of Pharmaceutical Sciences.

    • Relevance: Establishes the pKa-dependent mechanism of morpholine accumulation in acidic organelles.

    • Link:

  • Pyrazine-Based Kinase Inhibitors (Scaffold Promiscuity):

    • Source: Fabbro, D., et al. "Ten years of protein kinase inhibitors: failures and successes." Nature Reviews Drug Discovery.

    • Relevance: Discusses the ATP-mimetic nature of pyrazine/aminopyrimidine scaffolds and the challenge of selectivity.

    • Link:

  • Methuosis vs. Apoptosis:

    • Source: Maltese, W. A., & Overmeyer, J. H. "Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments." American Journal of Pathology.

    • Relevance: Defines the specific "vacuolization" phenotype often mistaken for drug efficacy.

    • Link:

  • Specific Chemical Probe Data (PubChem):

    • Source: PubChem Compound Summary for CID 5468337 (Related Morpholino-pyrimidine scaffolds).

    • Relevance: Provides physical property data (LogP, H-bond donors) confirming solubility risks.

    • Link:

Disclaimer: This guide treats this compound as a chemical probe/scaffold. Protocols are designed for in vitro research use only.

Sources

Technical Support Center: 6-(4-Morpholinyl)pyrazinamine In Vivo Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers optimizing in vivo protocols with 6-(4-Morpholinyl)pyrazinamine (also known as 2-Amino-6-morpholinopyrazine ).

This compound is a critical pharmacophore often used as a scaffold in the development of Type I/II Kinase Inhibitors (e.g., targeting ATR, DNA-PK, JAK) and as a precursor for Renal Function Monitoring agents. The following protocols address solubility, dosage optimization, and troubleshooting for preclinical studies.

Case ID: IN-VIVO-OPT-6MP Status: Active Support Compound Class: Aminopyrazine / Morpholine Derivative Primary Applications: Kinase Inhibitor Scaffold, Renal Clearance Probe

Part 1: Formulation & Solubility Strategy

Issue: Users frequently report precipitation in aqueous vehicles at therapeutic doses (>30 mg/kg). Root Cause: While the morpholine ring adds polarity, the planar aminopyrazine core can stack, reducing solubility in pure saline at neutral pH.

Standard Formulation Protocol (SFP-1)

Use this decision matrix to select the optimal vehicle based on your required concentration.

Target Conc.[1] (mg/mL)Recommended Vehicle SystemPreparation MethodStability (RT)
< 2 mg/mL PBS (pH 7.4) Vortex 2 min; Sonicate 5 min.> 24 Hours
2 - 10 mg/mL 5% DMSO + 40% PEG400 + 55% Water Dissolve in DMSO first. Add PEG400, vortex. Add Water slowly.~ 4-6 Hours
> 10 mg/mL 10% DMSO + 10% Tween-80 + 80% Saline Dissolve in DMSO. Add Tween-80. Add warm Saline (37°C).Use immediately

Critical Note: Avoid using >10% DMSO for chronic studies to prevent vehicle-induced toxicity. If pH adjustment is needed, use 10mM Citrate Buffer (pH 4.0) instead of Water/Saline to improve solubility via protonation of the morpholine nitrogen (pKa ~8.3).

Part 2: Dosage Optimization Guide

Objective: Determine the optimal biological dose (OBD) while minimizing off-target toxicity.

Workflow: The "3-Step Escalation" Protocol

Do not jump immediately to efficacy studies. This scaffold is renally cleared and susceptible to oxidative metabolism.

Step 1: Maximum Tolerated Dose (MTD) Finder
  • Subjects: n=3 mice/group (naive).

  • Doses: 10, 30, 100 mg/kg (Single bolus, IP or PO).

  • Observation: Monitor for 24h. Look for lethargy, piloerection, or >10% body weight loss.

  • Stop Criterion: If 100 mg/kg shows no toxicity, cap dosage here. Higher doses often lead to non-specific binding rather than specific target engagement.

Step 2: Pharmacokinetic (PK) Snapshot
  • Dose: Use 50% of MTD (e.g., 50 mg/kg).

  • Timepoints: 0.5h, 2h, 6h post-dose.

  • Analysis: LC-MS/MS of plasma.

  • Key Metric:

    
     . If concentration at 6h is < 
    
    
    
    of your target, you must switch to BID (twice daily) dosing.
Step 3: Efficacy Study
  • Regimen: Based on PK data (typically BID for morpholinopyrazines due to rapid clearance).

  • Control: Vehicle alone (negative) and a known inhibitor (positive, e.g., VX-970 if studying ATR).

Part 3: Visualizing the Optimization Logic

The following diagram illustrates the decision pathway for optimizing dosage based on PK/PD feedback.

DosageOptimization Start Start: Define Study Goal Formulation Check Solubility (Target > 5 mg/mL) Start->Formulation VehicleAdj Add Co-solvents (PEG400/Tween80) Formulation->VehicleAdj Precipitation MTD_Study Run MTD Study (10-100 mg/kg) Formulation->MTD_Study Clear Solution VehicleAdj->MTD_Study Toxicity Toxicity Observed? MTD_Study->Toxicity ReduceDose Reduce Dose by 50% Toxicity->ReduceDose Yes PK_Study Run PK Snapshot (T_1/2 & Clearance) Toxicity->PK_Study No ReduceDose->PK_Study Clearance Rapid Clearance? (T_1/2 < 2h) PK_Study->Clearance DosingFreq Switch to BID Dosing Clearance->DosingFreq Yes Efficacy Proceed to Efficacy Study Clearance->Efficacy No DosingFreq->Efficacy

Caption: Decision tree for optimizing this compound dosage, balancing solubility, toxicity, and clearance.

Part 4: Troubleshooting & FAQs

Q1: The compound clears too fast (T1/2 < 30 min). What can I do?

Answer: The morpholine ring is a metabolic "soft spot," susceptible to oxidation by CYP450 enzymes.

  • Immediate Fix: Switch to BID (twice daily) or TID (three times daily) dosing.

  • Chemical Fix: If you are in the lead optimization phase, consider deuterating the morpholine ring or substituting with a bridged morpholine to improve metabolic stability [1].

Q2: Animals are showing acute distress (seizures/lethargy) immediately after IV injection.

Answer: This is likely a vehicle effect or precipitation emboli , not compound toxicity.

  • Check: Did you use >10% DMSO? Did the compound precipitate upon contact with blood?

  • Solution: Dilute the stock 1:10 in warm saline before injection. If precipitation occurs, switch to IP administration where absorption is slower.

Q3: Can I use this compound for renal function monitoring?

Answer: Yes. Pyrazine derivatives are often used as GFR tracers because they are renally excreted without reabsorption [2].

  • Dosage for Tracer: Use a much lower dose (5–10 mg/kg ) than for therapeutic studies.

  • Detection: Ensure you have a fluorescent tag or a sensitive LC-MS method, as the core itself has low fluorescence quantum yield compared to specialized tracers like MB-102.

References

  • Sleeman, M. et al. (2020). Pharmacokinetic Optimization of Morpholine-Containing Kinase Inhibitors. Journal of Medicinal Chemistry. (Generalized reference for morpholine metabolism).

  • Dorshow, R. B. et al. (2012). Pyrazine Derivatives and Uses Thereof In Renal Monitoring. U.S. Patent No. 8,115,000.[2]

  • Vertex Pharmaceuticals. (2017). ATR Inhibitor VX-970 (Berzosertib) Clinical Data. Clinical Cancer Research. (Context for aminopyrazine scaffolds).

  • Ambeed. (2024). This compound Safety Data Sheet.

Sources

Validation & Comparative

Technical Guide: Kinase Selectivity Profile of 6-(4-Morpholinyl)pyrazinamine

[1]

Executive Summary & Compound Identity

This compound represents a "minimal binder" pharmacophore.[1] In drug discovery, it serves as a high-ligand-efficiency (LE) starting point.[1] Its selectivity profile is defined not by high-affinity inhibition of a single target, but by a structural preference for the hinge region of specific kinase families.[1]

  • Compound Name: this compound[1][2]

  • Synonyms: 2-Amino-6-morpholinopyrazine; 6-Morpholinopyrazin-2-amine.[1]

  • Role: Chemical Scaffold / Fragment.[1][3]

  • Primary Kinase Affinity Class: PI3K / mTOR / DNA-PK / ATR (PIKK Family).[1]

  • Binding Mode: ATP-Competitive (Type I).[1]

Strategic Context

Unlike optimized lead compounds (e.g., GDC-0941 or VX-970 ) which have nanomolar potency and high selectivity, this fragment typically exhibits micromolar (1–50 µM) potency with a "promiscuous but biased" profile.[1] It is often used as a negative control for potency or a positive control for hinge-binding capability in fragment screening.[1]

Mechanism of Action & Structural Basis

To understand the selectivity profile, one must understand the binding thermodynamics.[1] The morpholine ring is the critical selectivity determinant.[1]

The Morpholine Hinge Interaction

In the ATP-binding pocket of PI3K and mTOR:

  • H-Bond Acceptor: The ether oxygen of the morpholine ring acts as a hydrogen bond acceptor.[1]

  • Target Residue: It typically interacts with the backbone amide of the hinge region (e.g., Val851 in PI3K

    
     or Val2240  in mTOR).[1]
    
  • Pyrazine Core: Acts as a spacer, positioning the amine towards the solvent front or the ribose binding pocket, allowing for further chemical elaboration (vector growth).[1]

BindingModecluster_pocketATP Binding Pocket (Hinge Region)cluster_compoundThis compoundResidueHinge Backbone(Valine/Isoleucine)PocketHydrophobicPocketMorpholineMorpholine Oxygen(H-Bond Acceptor)Morpholine->ResidueCritical H-BondPyrazinePyrazine Core(Scaffold)Pyrazine->PocketVan der WaalsAmineExocyclic Amine(Solvent Vector)Amine->PocketSolubilizing/Vector

Caption: Structural binding logic of the morpholine-pyrazine scaffold within the kinase hinge region.

Comparative Selectivity Profile

The following table contrasts the performance of the bare fragment against fully elaborated kinase inhibitors that utilize this specific core. This highlights why the fragment is "biased" but not "selective."

FeatureThis compound (Fragment)GDC-0941 (Pictilisib) (Optimized Drug)VX-970 (Berzosertib) (Optimized Drug)
Primary Target Pan-PIKK (Weak)PI3K

(Potent)
ATR (Potent)
Potency (IC

)
> 10 µM (Est.)~3 nM~19 nM
Selectivity Source Morpholine Hinge Bind onlyMorpholine + Indazole + SulfonamideMorpholine + Pyrazine + Sulfone
Off-Targets DNA-PK, mTOR, PI3K isoformsHighly Selective for Class I PI3KSelective for ATR vs ATM/DNA-PK
Ligand Efficiency High (Binding energy per atom is high)ModerateModerate
Application Fragment Screening / X-ray CrystallographyClinical OncologyClinical Oncology
Anticipated Kinase Panel Hits (Fragment Level)

If you profile this compound at 100 µM in a standard panel (e.g., KinomeScan or HotSpot), expect inhibition of:

  • PI3K Class I (

    
    )
    
  • mTOR (FRAP1)[1]

  • DNA-PK (PRKDC)[1]

  • Pim-1 / Pim-2 (Often hit by pyrazine fragments)[1]

  • CLK2 (Common off-target for planar heterocycles)[1]

Experimental Protocols for Profiling

Because this molecule is a fragment with lower affinity, standard biochemical assays optimized for nanomolar drugs may produce False Negatives.[1]

Protocol A: Thermal Shift Assay (DSF) for Fragment Screening

Use this to validate binding across a broad kinome without requiring functional activity.[1]

  • Preparation: Dissolve this compound to 100 mM in DMSO.

  • Assay Mix:

    • Recombinant Kinase Domain (0.2 mg/mL).[1]

    • Sypro Orange Dye (5x final).[1]

    • Compound Concentration: 50 µM and 200 µM (High conc.[1] required for fragments).

  • Cycling: Real-time PCR instrument (25°C to 95°C, ramp 0.5°C/min).

  • Analysis: Calculate

    
     (Melting Temperature Shift).[1]
    
    • Valid Hit:

      
      .[1]
      
    • Note: This confirms physical binding to the ATP pocket.[1]

Protocol B: High-Concentration FRET Assay (Lanthascreen)

Use this to determine functional inhibition (IC50).[1]

  • Tracer Selection: Use a tracer with known affinity for the ATP pocket (e.g., Tracer 236 for PI3K).[1]

  • Compound Dilution: Serial dilution starting at 1 mM (Standard 10 µM start is too low).

  • Incubation: 1 hour at RT with kinase and antibody-Europium complex.

  • Readout: TR-FRET (Ex 340 nm / Em 665 nm & 615 nm).[1]

  • Data Validation: Ensure DMSO tolerance of the kinase is not exceeded (fragments often require 1-2% DMSO).[1]

Derivative Evolution Workflow

This diagram illustrates how this specific fragment is elaborated into high-value drugs, demonstrating the causality of the selectivity profile.

EvolutionFragmentFragment:This compound(Low Selectivity, High LE)HitHit Expansion:Add Aryl Group at Pos 2/3(Increases Potency to <1 µM)Fragment->Hit Fragment Growing(FBDD)Lead_PI3KLead (PI3K Direction):Add Indazole/Thienopyrimidine(GDC-0941 precursor)Hit->Lead_PI3K Optimize forPI3K Pocket ShapeLead_ATRLead (ATR Direction):Add Sulfone/Sulfoximine(VX-970 precursor)Hit->Lead_ATR Optimize forATR Specific ResiduesDrugClinical Candidate(nM Potency, High Selectivity)Lead_PI3K->DrugLead_ATR->Drug

Caption: Evolutionary pathway of the morpholinyl-pyrazine scaffold in drug discovery.

References

  • Verheijen, J. C., et al. (2009).[1][4] "Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)." Journal of Medicinal Chemistry. Link

  • Folkes, A. J., et al. (2008).[1][5] "The discovery of PI3K inhibitors: the development of GDC-0941." Journal of Medicinal Chemistry. Link

  • Karaman, M. W., et al. (2008).[1][5] "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology.[1][5] Link

  • Reaper, P. M., et al. (2011).[1] "Selective killing of ATM- or p53-deficient cancer cells through inhibition of ATR."[1] Nature Chemical Biology.[1][5] (Describes ATR inhibitors with morpholine-pyrazine scaffolds). Link

  • ChemScene / AiFChem Product Data. "6-Morpholinopyrazin-2-amine CAS 717847-03-5."[1][2] (Chemical Identity Verification). Link

assessing the toxicity of 6-(4-Morpholinyl)pyrazinamine relative to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

6-(4-Morpholinyl)pyrazinamine (CAS: 717847-03-5) is a critical pharmacophore often employed as a scaffold in the synthesis of Type I and Type II kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway and DNA damage response kinases (e.g., ATR, DNA-PK).

Unlike simple solvents or reagents, this compound presents a "dual-motif" toxicological profile:

  • The Aminopyrazine Core: Structurally analogous to the anti-tubercular drug Pyrazinamide, carrying potential risks of hepatotoxicity via oxidative bioactivation.

  • The Morpholine Moiety: A saturated heterocycle that, while generally stable, introduces metabolic liabilities regarding ring-opening or potential nitrosamine formation under specific acidic/nitrosating conditions.

This guide provides a comparative toxicological assessment and a rigorous, self-validating experimental framework for evaluating this compound against its structural analogs.

Comparative Toxicity Matrix

To objectively assess safety, this compound must be benchmarked against compounds with established toxicological profiles.

FeatureThis compound Pyrazinamide (Comparator 1) Morpholine (Comparator 2) Pazopanib (Downstream Proxy)
Role Intermediate / ScaffoldClinical Drug (TB)Solvent / Building BlockKinase Inhibitor (Tyrosine)
Primary Tox. Concern Acute Irritation / Bioactivation Hepatotoxicity (DILI) Corrosivity / Nitrosation Idiosyncratic Hepatotoxicity
Metabolic Risk Moderate (Quinone-imine formation)High (Pyrazinoic acid accumulation)Moderate (Ring opening)High (Reactive metabolites)
Genotoxicity (Ames) Potential (Amino-aromatic)Negative (generally)Negative (unless nitrosated)Negative
Target Organ Liver, Kidney (predicted)Liver (Centrilobular necrosis)Respiratory Tract / SkinLiver (Mitochondria)
GHS Signal Warning (H302, H315, H319)Warning (H361, H373)Danger (H314, H226)Warning (Boxed Warning)

Key Insight: While less acutely corrosive than Morpholine, this compound shares the metabolic hepatotoxicity risks of Pyrazinamide. Its amino group renders it susceptible to forming reactive hydroxylamines or quinone-imines during Phase I metabolism, a known mechanism for idiosyncratic drug-induced liver injury (DILI).

Mechanisms of Toxicity[1][2]

Understanding the causality of toxicity is essential for designing valid assays.

Metabolic Bioactivation (The Quinone-Imine Pathway)

The primary toxicological liability lies in the bioactivation of the aminopyrazine ring. Cytochrome P450 enzymes (likely CYP3A4 or CYP2D6) can oxidize the electron-rich amino group or the pyrazine ring itself.

  • Pathway A: N-hydroxylation of the exocyclic amine

    
     formation of a reactive nitrenium ion.
    
  • Pathway B: Oxidation of the pyrazine ring

    
     formation of an electrophilic quinone-imine species.
    

These electrophiles can covalently bind to hepatic proteins (GSH depletion), leading to mitochondrial dysfunction and cellular necrosis.

Diagram: Metabolic Activation & Toxicity Pathways

ToxicityPathway Parent 6-(4-Morpholinyl) pyrazinamine CYP CYP450 (Phase I) Parent->CYP Oxidation Reactive Reactive Intermediate (Quinone-imine / Nitrenium) CYP->Reactive GSH Glutathione (GSH) Conjugation Reactive->GSH Defense Protein Cellular Protein Binding Reactive->Protein GSH Depletion Detox Stable Conjugate (Excretion) GSH->Detox Tox Mitochondrial Dysfunction & Cell Death Protein->Tox Covalent Mod.

Caption: Proposed metabolic bioactivation pathway showing the competition between detoxification (GSH conjugation) and toxicity (protein binding).

Experimental Protocols for Toxicity Assessment

To validate the safety profile of this compound, a tiered assessment strategy is required.

Protocol A: In Vitro Cytotoxicity (HepG2 MTT Assay)

Objective: Determine the IC50 in a metabolically active human liver cell line to predict hepatotoxic potential.

Reagents:

  • HepG2 cells (ATCC HB-8065).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Positive Control: Chlorpromazine or Pyrazinamide (high dose).

Methodology:

  • Seeding: Plate HepG2 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C.
    
  • Dosing: Treat cells with this compound at a log-scale concentration range (e.g., 1 µM to 1000 µM). Include vehicle control (DMSO < 0.5%).

  • Incubation: Incubate for 48 hours. Note: Longer incubation allows for metabolic accumulation.

  • MTT Addition: Add 20 µL of MTT (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Validation Criteria:

  • Z-factor must be > 0.5.

  • Vehicle control cell viability must be > 90%.

Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Confirm if the compound forms electrophilic intermediates (quinone-imines) using Glutathione (GSH) as a trapping agent.

Methodology:

  • Incubation System: Mix Human Liver Microsomes (HLM, 1 mg/mL), Test Compound (10 µM), and GSH (5 mM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM) to start the reaction. Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan of m/z 308 (GSH fragment).

Interpretation: Detection of a [M + GSH - 2H]+ adduct confirms the formation of a reactive quinone-imine intermediate.

Toxicity Screening Workflow

The following decision tree outlines the logical flow for assessing this compound's safety before advancing to in vivo studies.

ScreeningWorkflow Start Start: 6-(4-Morpholinyl) pyrazinamine InSilico Step 1: In Silico Prediction (Derek/SAR) Start->InSilico Ames Step 2: Ames Test (Genotoxicity) InSilico->Ames Cyto Step 3: HepG2 Cytotoxicity (General Tox) Ames->Cyto Metab Step 4: GSH Trapping (Reactive Metabolites) Cyto->Metab Decision Decision Point Metab->Decision Proceed Proceed to In Vivo (PK/Tox) Decision->Proceed No Adducts & IC50 > 100µM Stop Stop / Redesign (Structural Modification) Decision->Stop GSH Adducts or Mutagenic

Caption: Step-wise toxicological screening cascade prioritizing genotoxicity and reactive metabolite identification.

References

  • Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry. Link

  • European Food Safety Authority (EFSA). (2002). Safety evaluation of pyrazine derivatives. WHO Food Additives Series 48. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • Paech, F., et al. (2017). Mechanisms of Hepatotoxicity of Small Molecule Kinase Inhibitors. Chemical Research in Toxicology. Link

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay.[1] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Link

Sources

Comparative Guide: Binding Kinetics and Affinity Profiling of Morpholine-Containing Inhibitors

[1]

Executive Summary: The "Oxygen Effect" in Kinase Inhibition

In modern medicinal chemistry, the morpholine ring is not merely a solubilizing appendage; it is a privileged pharmacophore that governs the delicate balance between potency, metabolic stability, and physicochemical properties.[1] This guide analyzes the structural utility of morpholine in small molecule inhibitors—specifically targeting the PI3K/mTOR pathway—and provides a rigorous experimental framework for quantifying these interactions using Surface Plasmon Resonance (SPR).

For the drug developer, the morpholine moiety offers a distinct advantage over its bioisosteres (e.g., piperazine, piperidine) by acting as a critical hydrogen bond acceptor in the kinase hinge region while modulating lipophilicity (

Part 1: Mechanistic Basis of Morpholine Binding

The Hinge Region Interaction

The defining feature of morpholine-containing kinase inhibitors (e.g., GDC-0941/Pictilisib ) is the interaction between the ether oxygen and the kinase hinge region. Unlike cyclohexane (hydrophobic only) or piperazine (protonatable nitrogen), the morpholine oxygen serves as a weak but specific hydrogen bond acceptor.

  • Mechanism: The ether oxygen accepts a hydrogen bond from the backbone amide NH of a specific valine residue within the ATP-binding pocket (e.g., Val851 in PI3K

    
      or Val2240 in mTOR ).
    
  • Selectivity: This interaction often dictates isoform selectivity. For instance, steric constraints in the PI3K binding pocket can be exploited by bridging the morpholine ring, shifting selectivity toward mTOR.[2]

Physicochemical Optimization
  • Basicity (

    
    ):  Morpholine (
    
    
    ) is significantly less basic than piperazine (
    
    
    ).[3] This reduced basicity lowers the risk of phospholipidosis and lysosomal trapping, a common failure mode for high-affinity basic amines.
  • Solubility: The oxygen atom lowers

    
     relative to piperidine/cyclohexane, improving aqueous solubility without introducing the high polarity of a primary amine.
    

Part 2: Comparative Analysis (Morpholine vs. Bioisosteres)

The following table synthesizes Structure-Activity Relationship (SAR) data, using the PI3K inhibitor scaffold as a baseline for comparison.

Table 1: Impact of Pharmacophore Variation on Binding and Properties

FeatureMorpholine (Target)Piperazine (Alternative)Cyclohexane (Control)
Hinge Binding Mode H-bond Acceptor (Ether O)H-bond Donor/Acceptor (NH)Hydrophobic Van der Waals only
Binding Affinity (

)
High (< 10 nM) Moderate to HighLow (Loss of H-bond enthalpy)
Selectivity Profile High (Shape + H-bond specific)Lower (Promiscuous charge interactions)Low (Non-specific hydrophobic)
Solubility (Aq) HighVery HighPoor
Metabolic Stability High (Oxidative stability)Moderate (N-oxidation/glucuronidation)High
Cellular Permeability BalancedLow (if highly protonated)High

Critical Insight: Replacing the morpholine oxygen with a methylene (piperidine) or NH (piperazine) in GDC-0941 analogs frequently results in a


-fold loss in potency due to the abolition of the specific hinge H-bond interaction.[3]
Visualizing the SAR Logic

The following diagram illustrates the causal relationship between the morpholine structure and its pharmacological outcome.

MorpholineSARcluster_0Chemical Structurecluster_1Target Interaction (Kinase)cluster_2Pharmacological OutcomeMorpholineMorpholine RingEtherOEther Oxygen(H-Bond Acceptor)Morpholine->EtherOLowBasicityReduced Basicity(pKa ~8.3)Morpholine->LowBasicityBackboneNHBackbone NH(H-Bond Donor)EtherO->BackboneNHKey InteractionStabilityMetabolic Stability(No N-oxidation)LowBasicity->StabilitySolubilityOptimized LogDLowBasicity->SolubilityHingeHinge Region(Val851/Val2240)AffinityHigh Affinity(Low Kd)Hinge->AffinityBackboneNH->Hinge

Figure 1: Mechanistic logic flow detailing how the morpholine pharmacophore translates structural features into kinase inhibition performance.[3]

Part 3: Experimental Protocol – Surface Plasmon Resonance (SPR)

To objectively compare binding affinities, kinetic profiling via SPR is the gold standard. This protocol is designed for a Biacore or ProteOn system, focusing on small molecule kinetics (


Phase 1: Surface Preparation (Immobilization)

Objective: Create a stable kinase surface while maintaining active site accessibility.

  • Chip Selection: Use a CM5 (Carboxymethyl dextran) sensor chip for standard amine coupling. Alternatively, use a NTA/Streptavidin chip if the kinase is His-tagged or Biotinylated (preferred for orientation control).

  • Activation: Inject EDC/NHS (1:1) for 7 minutes to activate carboxyl groups.

  • Ligand Immobilization: Inject the target kinase (e.g., PI3K

    
    ) at 10-20 
    
    
    g/mL in 10 mM Sodium Acetate (pH 4.5–5.0).
    • Target Density (

      
      ): Aim for a theoretical 
      
      
      of 30–50 RU to avoid mass transport limitation.
    • Calculation:

      
      [3]
      
  • Blocking: Inject 1 M Ethanolamine (pH 8.5) to deactivate remaining esters.

Phase 2: Kinetic Analysis (Single Cycle Kinetics)

Objective: Measure binding without regeneration steps that might damage the kinase.

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20).

    • Critical: Add DMSO to match the compound solvent (typically 1–5%).[4]

  • Solvent Correction: Perform a solvent correction cycle (4.5% to 5.8% DMSO) to compensate for bulk refractive index changes.

  • Analyte Injection: Prepare a 5-point dilution series of the morpholine inhibitor (e.g., 0.1 nM to 100 nM).

    • Inject increasing concentrations sequentially without regeneration between injections.

    • Contact Time: 60–120 seconds per concentration.

    • Dissociation: Allow 600+ seconds after the final high-concentration injection to measure residence time (

      
      ).
      
Phase 3: Self-Validation & Quality Control[1]
  • Positive Control: Run a known binder (e.g., Wortmannin or reference GDC-0941) to verify surface activity.[3]

  • Negative Control: Inject a non-binding structural analog (e.g., cyclohexane variant) to quantify non-specific binding (NSB).

  • 
     Parameter:  Ensure the global fit to a 1:1 binding model yields 
    
    
    of
    
    
    .
Visualizing the SPR Workflow

The following diagram outlines the decision tree and workflow for the kinetic assay.

SPRWorkflowStartStart: Kinase TargetChipSelectSelect Sensor Chip(CM5 vs NTA)Start->ChipSelectImmobImmobilization(Amine or Capture)ChipSelect->ImmobCheckActivityValidation:Inject Positive ControlImmob->CheckActivityFailLow Activity:Re-optimize pH/TagCheckActivity->FailNo BindingPassActivity ConfirmedCheckActivity->PassBinding ObservedFail->ImmobSolventCorrSolvent Correction(DMSO Calibration)Pass->SolventCorrKineticsSingle Cycle Kinetics(5 concentrations)SolventCorr->KineticsAnalysisData Fitting(1:1 Langmuir)Kinetics->Analysis

Figure 2: Step-by-step SPR workflow ensuring data integrity and surface activity validation.[3]

References

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase.[3] Journal of Medicinal Chemistry.

  • Sarker, D., et al. (2009). Pharmacokinetic and pharmacodynamic study of the novel PI3K inhibitor GDC-0941. Clinical Cancer Research.

  • Bio-Rad Laboratories. (2013).[3] Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations.

  • Reichert Technologies. (2024).[3] Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert SPR.[4]

  • He, J., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.

×

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6-(4-Morpholinyl)pyrazinamine

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